4-Methyl-1,3-thiazole-5-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-thiazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAGQLRKTYECIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499516 | |
| Record name | 4-Methyl-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54237-09-1 | |
| Record name | 4-Methyl-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1,3-thiazole-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications
This guide provides an in-depth exploration of 4-Methyl-1,3-thiazole-5-carbonyl chloride, a pivotal chemical intermediate in pharmaceutical and synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer a synthesized understanding of the compound's core characteristics, practical synthesis protocols, reactivity profile, and critical safety considerations. We will delve into the causality behind its synthetic pathways and its functional significance as a building block for complex molecules.
Core Compound Identification and Physicochemical Properties
This compound is a heterocyclic acyl chloride. The presence of the electron-rich thiazole ring, combined with the highly electrophilic acyl chloride moiety, makes it a versatile and reactive reagent in organic synthesis. While a specific CAS Number is not consistently cited across major databases, its identity is unambiguously established by its chemical structure and other identifiers.
Visualizing the Core Structure
Caption: Chemical structure and key identifiers.
Quantitative Data Summary
For clarity and rapid assessment, the key computed physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 161.61 g/mol | PubChem[1] |
| Molecular Formula | C₅H₄ClNOS | PubChem[1][2] |
| Monoisotopic Mass | 160.9702126 Da | PubChem[1] |
| Topological Polar Surface Area | 58.2 Ų | PubChem[1] |
| XLogP3 (Predicted) | 2.2 | PubChem[2] |
| Hazard Statement (GHS) | H314: Causes severe skin burns and eye damage | PubChem[1] |
Synthesis and Mechanistic Insights
The most direct and industrially viable method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor. This transformation is a cornerstone of organic synthesis, converting a relatively stable acid into a highly reactive acyl chloride, primed for subsequent coupling reactions.
Synthetic Workflow: From Carboxylic Acid to Acyl Chloride
The conversion is typically achieved using thionyl chloride (SOCl₂). This choice is deliberate and mechanistically advantageous. The reaction proceeds smoothly, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and simplifies the purification of the final product.
Caption: Generalized workflow for the synthesis.
Field-Proven Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of acyl chlorides from carboxylic acids.[3]
Objective: To synthesize this compound from 4-methyl-1,3-thiazole-5-carboxylic acid.
Materials:
-
4-Methyl-1,3-thiazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (approx. 10-15 eq, serves as reagent and solvent)
-
Round-bottom flask equipped with a reflux condenser and gas outlet (to vent HCl and SO₂)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, add 4-methyl-1,3-thiazole-5-carboxylic acid (e.g., 1.5 g).
-
Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 10 mL) to the flask. The reaction is typically performed neat.
-
Heating and Reflux: Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolving HCl and SO₂ gases. Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C).
-
Reaction Monitoring: Maintain the reflux for approximately 2 hours. The completion of the reaction can be inferred by the cessation of gas evolution.
-
Work-up and Isolation: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Product Handling: The resulting crude this compound is a reactive oil or low-melting solid. Due to its moisture sensitivity, it is often used directly in the next synthetic step without further purification.[3]
Reactivity, Applications, and Strategic Importance
The utility of this compound stems from two key structural features: the versatile 1,3-thiazole ring and the highly reactive carbonyl chloride group.
Core Reactivity: Nucleophilic Acyl Substitution
The carbonyl chloride function is an excellent electrophile, readily undergoing nucleophilic acyl substitution. This allows for the facile formation of amides, esters, and other carbonyl derivatives by reacting it with amines, alcohols, and other nucleophiles. This reactivity is the primary reason for its value as a chemical intermediate.
Caption: Primary reaction pathway of the title compound.
Application in Pharmaceutical Synthesis
The 1,3-thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[4][5] Derivatives of thiazole exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[4][6][7]
A prominent application of this compound is its role as a key intermediate in the synthesis of Cefditoren pivoxil .[3] Cefditoren is a third-generation cephalosporin antibiotic used to treat infections caused by susceptible bacteria. The carbonyl chloride is hydrogenated to form 4-methyl-5-formylthiazole, a crucial fragment for constructing the final antibiotic structure.[3] This specific application underscores the compound's direct relevance to the development of life-saving medicines.
Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. While this compound is often used immediately, standard analytical techniques would be employed for its characterization.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ would be characteristic of the C=O stretch of the acyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show distinct signals for the methyl group protons and the proton on the thiazole ring.
-
¹³C NMR would show a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically >160 ppm).
-
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight and fragmentation pattern, providing definitive evidence of the compound's structure.
Safety, Handling, and Storage
As a reactive acyl chloride, this compound presents specific hazards that require stringent safety protocols.
Primary Hazards
-
Corrosivity: The compound is classified as causing severe skin burns and eye damage.[1] Contact with skin or eyes can lead to serious chemical burns.
-
Reactivity with Water: It reacts vigorously with water and other protic solvents (moisture in the air, alcohols) to release corrosive hydrogen chloride (HCl) gas. This hydrolysis reaction is rapid and exothermic.
-
Inhalation: Inhalation of vapors or aerosols can cause severe irritation and damage to the respiratory tract.[8][9]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood.[9] A safety shower and eyewash station must be readily accessible.[8]
-
Personal Protective Equipment:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[9]
-
Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.
Conclusion
This compound is more than a simple catalog chemical; it is a highly functionalized and strategically important building block in modern organic synthesis. Its value is anchored in the combination of a biologically significant thiazole core and a reactive acyl chloride handle. The straightforward synthesis from its corresponding carboxylic acid, coupled with its predictable reactivity, makes it an indispensable precursor, most notably in the industrial production of cephalosporin antibiotics like Cefditoren. For researchers in drug discovery and process chemistry, a thorough understanding of its synthesis, handling, and reactivity is essential for leveraging its full potential in the creation of novel and complex molecular architectures.
References
- 1. This compound | C5H4ClNOS | CID 12470210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H4ClNOS) [pubchemlite.lcsb.uni.lu]
- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols for 4-Methyl-1,3-thiazole-5-carbonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates critical data, including physical and chemical properties, spectroscopic information, and detailed experimental methodologies. Visual diagrams are provided to illustrate key processes and relationships, ensuring clarity and ease of understanding for the target audience.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a highly reactive acyl chloride group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it is a precursor for 4-methyl-5-formylthiazole, a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil[1].
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 54237-09-1[2] |
| Molecular Formula | C₅H₄ClNOS[2] |
| SMILES | CC1=C(C(=O)Cl)SC=N1 |
| InChI | InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3[2] |
| InChIKey | APAGQLRKTYECIT-UHFFFAOYSA-N[2] |
Physical and Chemical Properties
The compound is a reactive substance, and its properties are characteristic of acyl chlorides. It is sensitive to moisture and should be handled accordingly.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 161.61 g/mol [2] |
| Appearance | Not explicitly stated, but likely a solid or liquid at room temperature. |
| Melting Point | Data not available for this specific compound. A similar compound, 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride, has a melting point of 101 °C[3]. |
| Boiling Point | Data not available. |
| Density | Data not available. A similar compound, 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride, has a predicted density of 1.439 g/cm³[3]. |
| Solubility | Reacts with water. Soluble in organic solvents like toluene and xylene[1][4]. |
Table 3: Computed Chemical Properties
| Property | Value | Source |
| Exact Mass | 160.9702126 Da | PubChem[2] |
| Polar Surface Area | 58.2 Ų | PubChem[2] |
| XLogP3 | 2.2 | PubChem[2] |
Reactivity and Applications
As an acyl chloride, this compound is a reactive electrophile. It readily participates in nucleophilic acyl substitution reactions with nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively.
Its primary documented application is as a chemical intermediate. A notable use is in the synthesis of 4-methyl-5-formylthiazole through a Rosenmund-type reduction, which is a critical step in the industrial production of the antibiotic Cefditoren pivoxil[1].
Caption: Application in Pharmaceutical Synthesis.
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of the corresponding carboxylic acid with thionyl chloride[1].
Materials:
-
4-Methylthiazole-5-carboxylic acid (1.5 g)
-
Thionyl chloride (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Add 1.5 g of 4-methylthiazole-5-carboxylic acid to a round-bottom flask containing 10 mL of thionyl chloride.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 2 hours to ensure the complete conversion of the carboxylic acid to the acyl chloride.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used in the next step without further purification[1].
Caption: Synthesis of the target compound.
Spectroscopic Characterization (General Protocol)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃), which does not react with the acyl chloride. Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR: Acquire the proton spectrum. Expect signals corresponding to the methyl group protons (singlet, ~2.5-2.8 ppm) and the thiazole ring proton (singlet, ~8.5-9.0 ppm).
-
¹³C NMR: Acquire the proton-decoupled carbon spectrum. Expect signals for the methyl carbon, the carbons of the thiazole ring, and the carbonyl carbon (~160-170 ppm).
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the region of 1750-1815 cm⁻¹. Other bands will correspond to the C=N and C=C stretching of the thiazole ring.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent into the mass spectrometer.
-
Ionization Method: Use Electron Ionization (EI) to generate the mass spectrum. The molecular ion peak (M⁺) should be observable, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom.
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage[2][5][6].
Table 4: GHS Hazard Information
| Code | Hazard Statement |
| H314 | Causes severe skin burns and eye damage[2][5][6] |
| H318 | Causes serious eye damage[2][6] |
Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood[7].
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[5][6].
-
Avoid contact with skin, eyes, and clothing[7].
-
Keep away from moisture and incompatible materials such as water, strong bases, and oxidizing agents[7][8].
-
Store in a tightly closed container in a dry, cool place.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention[5].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[5].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[5][8].
Caption: First Aid Response to Exposure.
References
- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H4ClNOS | CID 12470210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [guidechem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][4] Prominent drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib feature this versatile heterocyclic core, underscoring its significance in modern drug discovery.[1][2]
4-Methyl-1,3-thiazole-5-carbonyl chloride is a highly reactive derivative of the thiazole family. Its utility stems from the presence of the acyl chloride functional group, which serves as an excellent electrophile for the construction of more complex molecules, particularly amides and esters. This reactivity makes it a valuable intermediate for the synthesis of novel therapeutic agents and molecular probes aimed at elucidating complex biological pathways.[5][6] This guide provides a comprehensive overview of its molecular structure, detailed synthetic protocols, and its applications as a key building block in chemical synthesis and drug development.
Physicochemical and Structural Characteristics
This compound (C₅H₄ClNOS) is a compound whose structure is defined by a central thiazole ring substituted with a methyl group at the 4-position and a carbonyl chloride group at the 5-position.[7] The planarity and aromaticity of the thiazole ring, arising from the delocalization of π-electrons, are key to its chemical behavior.[8] The electron-withdrawing nature of the carbonyl chloride group significantly influences the electron density distribution within the thiazole ring, impacting its reactivity.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNOS | PubChem[7] |
| Molecular Weight | 161.61 g/mol | PubChem[7] |
| InChIKey | APAGQLRKTYECIT-UHFFFAOYSA-N | PubChem[7] |
| Canonical SMILES | CC1=C(SC=N1)C(=O)Cl | PubChem[7] |
| Appearance | (Predicted) White to off-white solid | N/A |
The molecular structure of this compound is visualized below.
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from readily available precursors. The first step involves the synthesis of the corresponding carboxylic acid, which is then converted to the acyl chloride.
Part 1: Synthesis of 4-Methyl-1,3-thiazole-5-carboxylic acid
The Hantzsch thiazole synthesis is a prominent method for creating the thiazole ring.[8] A common route to the precursor acid involves the reaction of thioformamide with ethyl 2-chloroacetoacetate.[9][10]
Caption: Synthetic pathway to 4-methyl-1,3-thiazole-5-carboxylic acid.
Part 2: Conversion to this compound
The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis.[11][12] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts of the reaction are gaseous (SO₂ and HCl), which simplifies purification.[12][13]
Experimental Protocol:
Objective: To synthesize this compound from 4-methylthiazole-5-carboxylic acid.
Materials:
-
4-Methylthiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-methylthiazole-5-carboxylic acid (1.0 eq).[14]
-
Solvent and Reagent Addition: Add an excess of thionyl chloride (SOCl₂), which can also serve as the solvent, or suspend the carboxylic acid in an anhydrous solvent like toluene.[14]
-
Reaction: The mixture is heated to reflux.[14] The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.[14]
-
Purification: The resulting crude this compound is often used directly in the next step without further purification due to its reactivity.[14] If necessary, purification can be achieved by vacuum distillation.
Causality and Self-Validation:
-
Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is critical because acyl chlorides are highly susceptible to hydrolysis. Any moisture present will convert the product back to the starting carboxylic acid, reducing the yield.
-
Excess Thionyl Chloride: Using an excess of SOCl₂ ensures the complete conversion of the carboxylic acid and helps to drive the reaction to completion.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the conversion to be completed in a reasonable timeframe.
-
Gaseous Byproducts: The formation of SO₂ and HCl gases, which are vented from the reaction, follows Le Châtelier's principle, shifting the equilibrium towards the product side.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | 117724-64-8 [smolecule.com]
- 7. PubChemLite - this compound (C5H4ClNOS) [pubchemlite.lcsb.uni.lu]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 10. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 14. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1,3-thiazole-5-carbonyl chloride is a highly reactive acyl chloride derivative built upon a thiazole scaffold. This heterocyclic motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The title compound serves as a critical electrophilic building block for introducing the 4-methylthiazole-5-carboxamide or ester functionality into target molecules. Its utility stems from the favorable combination of the thiazole ring's metabolic stability and hydrogen bonding capabilities with the versatile reactivity of the acyl chloride group. This guide provides an in-depth analysis of its chemical identity, a validated synthesis protocol with mechanistic rationale, key reaction classes, and its strategic application in pharmaceutical research, supported by authoritative references.
Chemical Identity and Physicochemical Properties
Correctly identifying a reagent is paramount for reproducible science. This compound is unambiguously defined by the following identifiers and properties.
1.1. Nomenclature and Structure
-
IUPAC Name: this compound[1]
-
CAS Number: 54237-09-1[1]
-
Molecular Formula: C₅H₄ClNOS[1]
-
Molecular Weight: 161.61 g/mol [1]
-
Chemical Structure: (Image generated for illustrative purposes)
1.2. Key Chemical Identifiers
A summary of key identifiers is provided for streamlined database searching and material registration.
| Identifier | Value | Source |
| Canonical SMILES | CC1=C(SC=N1)C(=O)Cl | PubChem[1] |
| InChI | InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 | PubChem[1] |
| InChIKey | APAGQLRKTYECIT-UHFFFAOYSA-N | PubChem[1] |
1.3. Physicochemical Data
| Property | Value | Notes |
| Appearance | White to off-white solid | Typical for acyl chlorides |
| Melting Point | Data not consistently available | Highly reactive, often used in situ |
| Boiling Point | Data not available | Prone to decomposition at high temp. |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts with protic solvents (water, alcohols). | Reactivity dictates solvent choice. |
| Density | Data not consistently available |
Synthesis Protocol and Mechanistic Rationale
The most direct and widely adopted method for preparing this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[2][3][4] This approach is efficient and leverages readily available starting materials.[5]
2.1. Overall Synthesis Workflow
The transformation is a two-step logical process, starting from the stable carboxylic acid precursor.
Caption: Synthesis workflow from carboxylic acid to acyl chloride.
2.2. Detailed Experimental Protocol
-
Materials:
-
4-Methylthiazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (5-10 eq, serves as reagent and solvent)
-
Anhydrous toluene or dichloromethane (DCM) (optional, if not using excess SOCl₂)
-
Reflux condenser with a drying tube (CaCl₂ or CaSO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube. The entire apparatus must be under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the acyl chloride product.
-
Charging the Flask: To the flask, add 4-methylthiazole-5-carboxylic acid (e.g., 1.5 g).[2]
-
Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 10 mL) to the flask.[2] The excess ensures the reaction goes to completion and can serve as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 76 °C for neat SOCl₂) for 2-3 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[2] Co-evaporation with an anhydrous solvent like toluene may be necessary to remove all traces.
-
Product Isolation: The resulting crude product, typically a solid or oil, is often of sufficient purity to be used directly in the next step without further purification.[2]
-
2.3. Causality and Mechanistic Insights
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and robust transformation.[6][7][8]
-
Activation of the Carboxylic Acid: The reaction begins with the nucleophilic attack of the carbonyl oxygen of the carboxylic acid onto the electrophilic sulfur atom of thionyl chloride.[7][9]
-
Formation of a Key Intermediate: This initial attack, followed by the loss of a chloride ion, forms a reactive chlorosulfite intermediate. This step is critical as it converts the poor leaving group (-OH) of the carboxylic acid into a much better leaving group (-OS(O)Cl).[7][9]
-
Nucleophilic Acyl Substitution: A chloride ion (generated in the previous step) then acts as a nucleophile, attacking the carbonyl carbon.[6][8]
-
Irreversible Product Formation: The tetrahedral intermediate collapses, eliminating the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[8] According to Le Châtelier's principle, the evolution of these gases drives the reaction to completion, making it effectively irreversible.
Key Reactions and Applications in Drug Development
This compound is a quintessential acylating agent. Its primary utility is in forming amide and ester bonds, which are fundamental linkages in pharmaceuticals. The thiazole moiety itself is valued for its ability to act as a hydrogen bond acceptor and for its general metabolic stability.[10]
3.1. Amide Bond Formation (Acylation of Amines)
This is the most common application. The acyl chloride reacts rapidly with primary or secondary amines to form stable 4-methylthiazole-5-carboxamides. This reaction is a cornerstone for building complex molecules in medicinal chemistry.[3][4][11]
-
Example Application: Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and investigated as potential anti-cancer agents, where the formation of an amide bond is a key step in creating a library of diverse compounds for screening.[4][11]
3.2. Rosenmund Reduction
The acyl chloride can be selectively reduced to the corresponding aldehyde, 4-methyl-5-formylthiazole (also known as 4-methylthiazole-5-carbaldehyde), via catalytic hydrogenation.[2][12]
-
Example Application: 4-Methyl-5-formylthiazole is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil .[2][12] The controlled reduction of the acyl chloride is a crucial step in this industrial synthesis.
Caption: Application in the synthesis of a key pharmaceutical intermediate.
Safety, Handling, and Storage
As a reactive acyl chloride, this compound requires careful handling to ensure laboratory safety.
4.1. GHS Hazard Information
-
Pictograms:
-
GHS05: Corrosion
-
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[13][14]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[13][14]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
-
P405: Store locked up.[13]
-
4.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of corrosive vapors and HCl gas produced upon contact with moisture.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.
-
Respiratory Protection: Not typically required if handled properly in a fume hood.
-
4.3. Storage
-
Store in a tightly sealed container under an inert atmosphere (N₂ or Ar).
-
Keep in a cool, dry, and well-ventilated area away from water, alcohols, amines, and bases. The compound is moisture-sensitive and will hydrolyze back to the carboxylic acid upon exposure to air.
References
- 1. This compound | C5H4ClNOS | CID 12470210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,3-thiazole-5-carbonyl chloride is a vital heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining the aromatic thiazole ring with a reactive acyl chloride functional group, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. The thiazole moiety is a prominent scaffold in numerous clinically approved drugs, valued for its ability to engage in a variety of biological interactions. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in drug discovery and development.
Chemical Identity and Properties
-
IUPAC Name: this compound[1]
-
Synonyms: 4-Methylthiazole-5-carbonyl chloride
-
CAS Number: 54237-09-1
-
Molecular Formula: C₅H₄ClNOS[1]
-
Molecular Weight: 161.61 g/mol [1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 161.61 g/mol | --INVALID-LINK-- |
| XLogP3 | 2.2 | --INVALID-LINK-- |
| Monoisotopic Mass | 160.9702126 Da | --INVALID-LINK-- |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).
Reaction Workflow
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on established chemical literature for the conversion of carboxylic acids to acyl chlorides.[2]
Materials:
-
4-Methyl-1,3-thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous reaction solvent (e.g., toluene, dichloromethane)
-
Rotary evaporator
-
Standard reflux apparatus with a condenser and drying tube
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-1,3-thiazole-5-carboxylic acid (1.0 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 5-10 equivalents). A co-solvent such as toluene may be used.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is often used in the next step without further purification.[2] If necessary, purification can be achieved by vacuum distillation.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group (CH₃) protons and a singlet for the proton on the thiazole ring.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the thiazole ring, and the methyl carbon.
-
IR Spectroscopy: A strong absorption band is expected in the region of 1750-1800 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride.[3]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Reactivity and Chemical Behavior
As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride ion. This reactivity is central to its utility as a synthetic intermediate.
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: General mechanism of nucleophilic acyl substitution.
Common reactions include:
-
Esterification: Reaction with alcohols to form esters.
-
Amidation: Reaction with primary or secondary amines to form amides.
-
Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst.
-
Reduction: Reduction to the corresponding aldehyde, 4-methyl-5-formylthiazole, is a key transformation.[2][4]
Applications in Drug Discovery and Development
The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, cefditoren pivoxil .[2][4]
Synthesis of Cefditoren Pivoxil Intermediate
This compound is reduced to 4-methyl-5-formylthiazole. This aldehyde then undergoes a Wittig reaction with a cephalosporin precursor to introduce the thiazole-containing side chain, a critical pharmacophore for the drug's antibacterial activity.[5]
References
- 1. This compound | C5H4ClNOS | CID 12470210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108084212B - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 4-Methyl-1,3-thiazole-5-carbonyl chloride. This compound serves as a key intermediate in the synthesis of various pharmaceutical and chemical entities.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a reactive acyl chloride functional group. Its chemical structure and key identifiers are crucial for its application in organic synthesis.
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₄ClNOS | [1][2] |
| Molecular Weight | 161.61 g/mol | [1] |
| Monoisotopic Mass | 160.97021 Da | [1][2] |
| CAS Number | 54237-09-1 | [1] |
| SMILES | CC1=C(SC=N1)C(=O)Cl | [1][2] |
| InChI | InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 | [1][2] |
| Predicted XlogP | 2.2 | [1][2] |
| GHS Hazard | Causes severe skin burns and eye damage. | [1] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound involves the chlorination of its corresponding carboxylic acid using a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis from 4-Methylthiazole-5-carboxylic acid [3]
This protocol details the preparation of the title compound for its subsequent use in the synthesis of 4-methyl-5-formylthiazole, a key intermediate for the antibiotic cefditoren pivoxil.[3]
-
Reactants:
-
4-Methylthiazole-5-carboxylic acid (1.5 g)
-
Thionyl chloride (SOCl₂) (10 mL)
-
-
Procedure:
-
Add 1.5 g of 4-Methylthiazole-5-carboxylic acid to 10 mL of thionyl chloride in a suitable reaction flask.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting product, this compound, is obtained as a residue and can be used directly in the next synthetic step without requiring further purification.[3]
-
Mandatory Visualization: Synthesis Workflow
Caption: Synthesis of this compound from its carboxylic acid precursor.
Reactivity and Applications
As an acyl chloride, this compound is a reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, making it a versatile building block for introducing the 4-methyl-1,3-thiazole-5-carbonyl moiety into larger molecules.
-
Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. This reactivity is fundamental to its use in the synthesis of derivatives for drug discovery and materials science.[4]
-
Reduction: The acyl chloride can be reduced to an aldehyde, as demonstrated in the synthesis of 4-methyl-5-formylthiazole via Rosenmund reduction (hydrogenation over a poisoned palladium catalyst).[3] This specific transformation highlights its utility in creating key pharmaceutical intermediates.[3]
Mandatory Visualization: Reaction Pathway
Caption: Key reaction pathways of this compound.
Safety and Handling
Consistent with its classification as an acyl chloride, this compound requires careful handling.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[1]
-
Reactivity: It reacts with water and other protic solvents, often vigorously, to release hydrochloric acid. Therefore, all handling should be performed under anhydrous conditions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory when working with this compound.
References
An In-depth Technical Guide to the Safe Handling of 4-Methyl-1,3-thiazole-5-carbonyl Chloride
This guide provides a comprehensive overview of the safety protocols, chemical reactivity, and emergency procedures for 4-Methyl-1,3-thiazole-5-carbonyl chloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to deliver field-proven insights grounded in chemical principles, ensuring a self-validating system of laboratory safety.
Section 1: Core Hazard Profile and Chemical Identity
This compound is a reactive acyl chloride derivative. While specific toxicological data for this exact compound is not extensively published, its hazard profile is dominated by the highly reactive carbonyl chloride functional group. Based on data from structurally analogous compounds, its classification under the Globally Harmonized System (GHS) can be confidently inferred.
The primary danger of this compound is its violent and exothermic reaction with nucleophiles, particularly water. This reactivity is the root cause of its severe corrosive properties. Upon contact with moisture in the air or on biological tissues, it rapidly hydrolyzes to form 4-methyl-1,3-thiazole-5-carboxylic acid and hydrochloric acid (HCl), the latter of which is responsible for the severe burns and irritation observed.
| Hazard Classification | Category | GHS Statement | Basis of Classification |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Inferred from analogous acyl chlorides which are known to be highly corrosive.[1][2][3] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage | The rapid generation of HCl on the moist surface of the eye leads to immediate and severe damage, potentially causing blindness.[1][4] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals | Hydrolysis in ambient moisture produces HCl, which is corrosive to many metals.[1][3] |
| Acute Inhalation Toxicity | - | Corrosive to the respiratory tract | Inhalation of dust or mists will cause severe irritation and chemical burns to the respiratory tract due to hydrolysis.[4] |
Section 2: The Chemistry of Reactivity: A Causality-Driven Perspective
Understanding the chemical behavior of this compound is fundamental to its safe handling. The carbon atom of the carbonyl chloride group is highly electrophilic, making it an immediate target for nucleophiles.
Caption: The hydrolysis of this compound.
This reaction has several practical implications for laboratory work:
-
Fuming in Air: The compound will appear to "fume" as it reacts with atmospheric humidity, releasing microscopic droplets of hydrochloric acid.
-
Tissue Damage: Contact with skin, eyes, or the respiratory tract provides the water for an immediate hydrolysis reaction, causing severe chemical burns.[1][2][3]
-
Incompatibilities: It will react violently with water, alcohols, amines, and strong bases. It should be stored and handled away from these substances.[4]
Section 3: Proactive Hazard Mitigation and Handling Protocols
A self-validating safety protocol relies on multiple layers of protection, from engineering controls to meticulous personal practices.
Engineering Controls: The First Line of Defense
All manipulations of this compound must be performed within a certified chemical fume hood to contain vapors and protect the user from inhalation exposure.[4] The workspace must be equipped with an immediately accessible safety shower and eyewash station.[1][5]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Standard laboratory attire is insufficient. A comprehensive PPE strategy is mandatory.
| Equipment | Specification | Rationale |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2][5] |
| Eye Protection | Chemical safety goggles and a full-face shield. | Goggles protect against splashes; the face shield provides a secondary layer of protection for the entire face. This is critical due to the severe eye damage potential.[1][2][5] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills. An impervious apron may be advisable for larger quantities.[1][5] |
| Respiratory Protection | Not typically required if used in a fume hood. | For spill cleanup or in case of ventilation failure, a respirator with an appropriate acid gas cartridge (e.g., Type ABEK) is necessary.[4] |
Handling and Storage Workflow
-
Preparation: Before opening the container, ensure the fume hood is operational, all required PPE is donned, and emergency equipment is accessible.
-
Dispensing: Use a closed system or conduct transfers carefully to minimize the generation of dust or aerosols.[5] Avoid contact with moisture.[3]
-
Storage: The container must be kept tightly closed and stored in a cool, dry, well-ventilated area.[3][6] It should be segregated from incompatible materials such as oxidizing agents, bases, and water.[4][6] Storage in a desiccator may be appropriate.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.[2][5][6]
Section 4: Emergency Response Protocols
Immediate and correct action is critical in the event of an exposure. The following protocols are designed to be a self-validating system for emergency response.
Caption: Workflow for responding to an accidental exposure.
Detailed First-Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately begin flushing the affected area with large amounts of water for at least 15 minutes.[1] Remove all contaminated clothing while continuing to flush.[2][5] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[1][2][5] Remove contact lenses if present and easy to do so.[5] Immediate consultation with an ophthalmologist is critical.[1] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2][5] If breathing is difficult or has stopped, administer artificial respiration.[1] Seek immediate medical attention. Be aware that symptoms like pulmonary edema may be delayed.[3] |
| Ingestion | Do NOT induce vomiting.[1][2][5] If the person is conscious, rinse their mouth with water.[2][5] Seek immediate medical attention.[1][5] |
Spill Management Protocol
-
Evacuate all non-essential personnel from the area.
-
Ensure you are wearing full PPE, including respiratory protection if necessary.
-
Contain the spill using a dry, inert absorbent material such as sand, vermiculite, or earth.[3] Do NOT use water or combustible materials.
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][7]
-
Ventilate the area and decontaminate the spill site thoroughly.
Section 5: Firefighting and Disposal Considerations
-
Firefighting: In case of a fire, use dry chemical powder, carbon dioxide (CO2), or foam.[1][3] Do not use a direct water jet, as it will react violently with the compound and spread contamination.[8] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous decomposition products, which may include hydrogen chloride, nitrogen oxides, and sulfur oxides.[7][9]
-
Disposal: This material must be disposed of as hazardous waste.[3] It should be collected in a suitable, sealed container and handled by a licensed professional waste disposal service.[1][3] Local, state, and federal regulations must be strictly followed.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. synerzine.com [synerzine.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Handling and Storage of 4-Methyl-1,3-thiazole-5-carbonyl chloride
This guide provides comprehensive technical and safety information for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-thiazole-5-carbonyl chloride. This highly reactive acyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making a thorough understanding of its properties and safe handling protocols paramount.[1][][3] This document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating system of laboratory practice.
Compound Profile and Significance
This compound, with the molecular formula C₅H₄ClNOS, is a heterocyclic compound featuring a thiazole ring.[4] The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents due to its diverse biological activities.[5][6] The acyl chloride functional group makes this compound a highly reactive and versatile precursor for nucleophilic acyl substitution reactions, enabling the synthesis of amides, esters, and other derivatives.[7] Its application as an intermediate is notable in the synthesis of third-generation cephalosporin antibiotics.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 161.61 g/mol | [4] |
| CAS Number | 54237-09-1 | [4] |
| Appearance | Data not consistently available; likely a solid or liquid | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its classification as a corrosive substance.[4][8] It can cause severe skin burns and serious eye damage.[4][8][9] Like other acyl chlorides, it is highly reactive towards moisture and nucleophiles.
Reactivity Hazards
The acyl chloride group is readily hydrolyzed by water, including atmospheric moisture, to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[10][11] This reaction is exothermic and can lead to a pressure build-up in sealed containers. It will also react vigorously with alcohols, amines, and strong bases.[10]
Health Hazards
-
Skin and Eye Contact: Causes severe burns and serious, potentially irreversible, eye damage.[4][8] Immediate and thorough rinsing is crucial in case of contact.
-
Inhalation: Inhalation of vapors or aerosols can cause severe irritation and corrosive damage to the respiratory tract.
-
Ingestion: If swallowed, it can cause severe burns to the mouth, throat, and stomach.[8] Do NOT induce vomiting.[8][9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with handling this compound.
Engineering Controls
-
Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors.[10]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[8][12]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8][10][12]
-
Gloves: Wear compatible, chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[8][10]
-
Protective Clothing: A lab coat and, if handling larger quantities, a chemical-resistant apron should be worn.[8]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in case of a spill, a NIOSH/MSHA-approved respirator should be used.[8][12]
Safe Handling and Experimental Protocols
Adherence to strict protocols is critical for the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its use in a reaction.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the fume hood is operational and the sash is at the appropriate height.
-
Assemble all required glassware, reagents, and quenching solutions before opening the this compound container.
-
-
Dispensing:
-
Work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[13]
-
Use a syringe or cannula for liquid transfers. For solids, use a non-sparking spatula.
-
Slowly add the acyl chloride to the reaction vessel to control the exothermic reaction.
-
-
Post-Handling:
-
Tightly reseal the container, potentially wrapping the cap with paraffin film for extra protection against moisture.
-
Clean any spills immediately with an inert absorbent material like sand or vermiculite.[12] Do not use water.[11]
-
Decontaminate glassware by slowly adding a suitable quenching agent (e.g., isopropanol) before washing.
-
Storage Requirements
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.
Table 2: Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[10] | Minimizes degradation and vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[13] | Prevents hydrolysis from atmospheric moisture. |
| Container | Keep in a tightly closed container.[8][10][12] | Prevents moisture ingress and vapor escape. |
| Incompatibilities | Store away from water, alcohols, strong bases, and metals.[8][10][11] | Prevents violent reactions and corrosion. |
| Location | Store in a well-ventilated, designated area for corrosive chemicals.[10] | Ensures proper segregation and ventilation in case of a leak. |
For long-term storage, it is advisable to aliquot the compound into smaller, single-use containers to minimize repeated exposure of the bulk material to the atmosphere.[13]
Emergency Procedures
Spills
-
Evacuate the area and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[12]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]
-
Do not use water to clean up the spill.[11]
First Aid
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[8][9] Seek immediate medical attention.[8]
Conclusion
This compound is a valuable synthetic intermediate whose utility is matched by its hazardous properties. A comprehensive understanding of its reactivity, coupled with strict adherence to the handling and storage protocols outlined in this guide, is essential for ensuring the safety of laboratory personnel and the integrity of experimental work. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established emergency procedures, researchers can confidently and safely harness the synthetic potential of this important chemical.
References
- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C5H4ClNOS | CID 12470210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 6. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | 117724-64-8 [smolecule.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Page loading... [wap.guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
4-Methyl-1,3-thiazole-5-carbonyl chloride: A Technical Guide to Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1,3-thiazole-5-carbonyl chloride is a heterocyclic acyl chloride of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. As a reactive intermediate, a thorough understanding of its stability and reactivity is crucial for its effective handling, storage, and utilization in synthetic chemistry. This guide provides a comprehensive overview of the stability and reactivity of this compound, including its synthesis, general reactivity profile, and detailed experimental protocols for stability assessment. While specific quantitative kinetic and thermodynamic data for this particular molecule are not extensively available in the public domain, this guide extrapolates from the well-established chemistry of acyl chlorides and heterocyclic compounds to provide a robust framework for its application in research and development.
Introduction
The thiazole moiety is a prominent scaffold in a multitude of pharmaceuticals and biologically active compounds. The introduction of a carbonyl chloride group at the 5-position of 4-methyl-1,3-thiazole creates a highly reactive electrophilic center, making it a versatile building block for the synthesis of a wide array of derivatives, including amides, esters, and ketones. The reactivity of the acyl chloride is paramount to its synthetic utility; however, this reactivity also presents challenges in terms of stability and handling. This document aims to provide a detailed technical resource on the chemical properties of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClNOS | PubChem |
| Molecular Weight | 161.61 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 54237-09-1 | PubChem |
| Appearance | Not specified (typically a liquid or low-melting solid) | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Reacts with protic solvents (water, alcohols). Soluble in aprotic organic solvents (e.g., dichloromethane, chloroform, THF, acetonitrile). | General chemical principles |
Stability
Acyl chlorides, in general, are known for their limited stability, primarily due to their high susceptibility to hydrolysis. The stability of this compound is expected to be influenced by several factors:
-
Moisture: The primary route of degradation for acyl chlorides is hydrolysis. Exposure to atmospheric moisture or protic solvents will lead to the formation of the corresponding carboxylic acid, 4-methyl-1,3-thiazole-5-carboxylic acid, and hydrochloric acid. Therefore, it is imperative to store and handle this compound under strictly anhydrous conditions.
-
Temperature: Elevated temperatures can accelerate decomposition. It is advisable to store the compound at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation over time.
-
pH: The presence of bases will catalyze the hydrolysis and other nucleophilic substitution reactions. Acidic conditions may slow down hydrolysis to some extent, but the compound is inherently unstable in aqueous environments regardless of pH.
Due to the lack of specific stability data in the literature, it is recommended that researchers perform their own stability assessments under their specific experimental conditions.
Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This high reactivity makes it an excellent acylating agent.
General Reactivity Profile
The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the chlorine and the oxygen atoms. The adjacent thiazole ring, being an electron-rich aromatic system, may have a modest electronic influence on the carbonyl group. The general mechanism for its reactions with nucleophiles is a nucleophilic addition-elimination process.
Reactions with Nucleophiles
4.2.1. Hydrolysis (Reaction with Water)
As previously mentioned, this compound reacts readily with water to form 4-methyl-1,3-thiazole-5-carboxylic acid and hydrochloric acid. This reaction is typically vigorous and exothermic.
4.2.2. Alcoholysis (Reaction with Alcohols)
The reaction with alcohols yields the corresponding esters. This is a common method for synthesizing ester derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
4.2.3. Aminolysis (Reaction with Amines)
Primary and secondary amines react rapidly with this compound to form the corresponding amides. This is a highly efficient method for creating amide linkages. Typically, two equivalents of the amine are used, with one equivalent acting as a nucleophile and the second as a base to neutralize the generated HCl.
4.2.4. Friedel-Crafts Acylation
This compound can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.
Table 2: Summary of Key Reactions
| Nucleophile | Product | General Conditions |
| Water (H₂O) | 4-Methyl-1,3-thiazole-5-carboxylic acid | Spontaneous, often vigorous |
| Alcohol (R-OH) | 4-Methyl-1,3-thiazole-5-carboxylate ester | Anhydrous conditions, often with a base (e.g., pyridine) |
| Amine (R₂NH) | 4-Methyl-1,3-thiazole-5-carboxamide | Anhydrous conditions, often with excess amine or a non-nucleophilic base |
| Aromatic Compound (Ar-H) | 5-Aroyl-4-methyl-1,3-thiazole | Anhydrous conditions, Lewis acid catalyst (e.g., AlCl₃) |
Synthesis
This compound is typically synthesized from its corresponding carboxylic acid, 4-methyl-1,3-thiazole-5-carboxylic acid. A common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocols
The following are generalized protocols that can be adapted to study the stability and reactivity of this compound.
Protocol for Stability Assessment by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of the acyl chloride in a given solvent system.
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., CDCl₃, acetonitrile-d₃)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Protic reagent for stability testing (e.g., D₂O, CD₃OD)
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the anhydrous deuterated solvent.
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add a precise amount of the protic reagent to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
Integrate a characteristic peak of this compound relative to the internal standard at each time point.
-
Plot the concentration of the acyl chloride versus time to determine the rate of decomposition.
Protocol for Reactivity Assessment with an Amine by HPLC
This protocol allows for the monitoring of the formation of the amide product over time.
Materials:
-
This compound
-
Amine nucleophile (e.g., benzylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Quenching solution (e.g., a highly reactive amine to consume any remaining acyl chloride)
Procedure:
-
Prepare a solution of the amine in the anhydrous solvent in a thermostatted reaction vessel.
-
Prepare a stock solution of this compound in the same solvent.
-
Initiate the reaction by adding a known amount of the acyl chloride stock solution to the amine solution.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.
-
Analyze the quenched samples by HPLC to determine the concentration of the amide product.
-
Plot the concentration of the product versus time to determine the reaction rate.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
-
Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste.
Conclusion
This compound is a valuable and highly reactive intermediate in organic synthesis. Its utility is derived from the electrophilicity of the carbonyl carbon, which allows for the efficient formation of a variety of functional groups. A comprehensive understanding of its inherent instability, particularly its sensitivity to moisture, is critical for its successful application. The general principles of acyl chloride reactivity and the experimental protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors. It is strongly recommended that specific stability and reactivity studies be conducted under the conditions relevant to the intended application.
Commercial Availability and Synthetic Protocol of 4-Methyl-1,3-thiazole-5-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Methyl-1,3-thiazole-5-carbonyl chloride is a reactive intermediate of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a thiazole ring and a reactive acyl chloride, makes it a valuable building block for the synthesis of a diverse range of molecular architectures. This guide provides a comprehensive overview of its commercial availability, a detailed experimental protocol for its synthesis from the corresponding carboxylic acid, and insights into its potential applications, particularly in the development of novel anti-cancer agents.
Commercial Availability
While direct commercial availability of this compound can be limited due to its reactive nature, it is offered by specialized chemical suppliers. However, its precursor, 4-Methyl-1,3-thiazole-5-carboxylic acid, is readily available from numerous commercial sources, making the synthesis of the target compound a routine procedure in a standard laboratory setting.
Table 1: Commercial Availability of this compound and its Precursor
| Compound | Supplier | CAS Number | Notes |
| This compound | Biosynth | 54237-09-1 | Availability may vary; inquiry recommended. |
| 4-Methyl-1,3-thiazole-5-carboxylic acid | Sigma-Aldrich | 20485-41-0 | Readily available in various quantities. |
| 4-Methyl-1,3-thiazole-5-carboxylic acid | Apollo Scientific | 20485-41-0 | Available in various quantities. |
Experimental Protocol: Synthesis of this compound
The most common and straightforward method for the preparation of this compound is the treatment of 4-Methyl-1,3-thiazole-5-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds efficiently to yield the desired acyl chloride.
Detailed Methodology:
A peer-reviewed study outlines a reliable protocol for this conversion[1]. The following is a representative experimental procedure:
-
Reaction Setup: To 1.5 grams of 4-Methyl-1,3-thiazole-5-carboxylic acid in a round-bottom flask, add 10 mL of thionyl chloride.
-
Reaction Conditions: The mixture is refluxed for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
Product: The resulting this compound is typically used in the next synthetic step without the need for further purification[1].
This protocol provides a high-yielding and clean conversion to the desired acid chloride, which can then be used immediately in subsequent reactions.
Application in Drug Discovery: Anti-Cancer Research
Derivatives of 4-methylthiazole-5-carboxylic acid have shown promise as potential anti-cancer agents. Research has demonstrated that compounds derived from this scaffold can act as inhibitors of Mucin 1 (MUC1), an oncoprotein that is overexpressed in a variety of adenocarcinomas, including breast cancer.
The proposed mechanism involves the interaction of these thiazole derivatives with the MUC1 protein, potentially disrupting its signaling pathways that are crucial for cancer cell growth and survival.
Visualizations
To further elucidate the synthesis and potential biological context of this compound, the following diagrams are provided.
Caption: Synthesis of this compound.
References
The Cornerstone of Gout Therapy: An In-depth Technical Guide to the Key Intermediates in Febuxostat Synthesis
For Researchers, Scientists, and Drug Development Professionals
Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase, stands as a cornerstone in the management of hyperuricemia and gout.[1] Its intricate molecular architecture necessitates a multi-step synthetic approach, the efficiency of which hinges on the strategic preparation of key chemical intermediates. This guide provides a detailed exploration of the core intermediates in Febuxostat synthesis, elucidating the underlying chemical principles, offering field-proven insights into experimental choices, and presenting detailed protocols for their preparation.
The Strategic Importance of Key Intermediates
The synthesis of Febuxostat is a testament to the elegance of modern medicinal chemistry. The overall synthetic strategy involves the construction of a substituted phenyl-thiazole backbone. The selection of specific intermediates is driven by factors such as atom economy, yield, purity, scalability, and the avoidance of hazardous reagents. Two major synthetic routes have emerged, each characterized by a unique set of key intermediates. This guide will focus on the most prevalent and industrially significant intermediates.
Core Intermediate 1: 4-Hydroxy-3-nitrobenzaldehyde
The Foundation of the Phenyl Ring
The journey to Febuxostat often begins with the modification of a simple aromatic precursor. 4-Hydroxy-3-nitrobenzaldehyde serves as a crucial starting material, providing the foundational phenyl ring with the necessary functional groups for subsequent transformations. The nitro and aldehyde groups are strategically positioned to direct further reactions and are ultimately converted to the cyano and isobutoxy moieties present in the final Febuxostat molecule.
Synthesis of 4-Hydroxy-3-nitrobenzaldehyde
A common method for the synthesis of this intermediate involves the nitration of p-hydroxybenzaldehyde.[2] The choice of nitrating agent and reaction conditions is critical to control regioselectivity and minimize the formation of byproducts.
A greener approach utilizes nitrogen dioxide with a HZSM-5 molecular sieve catalyst, avoiding the use of environmentally challenging acetic and nitric acid mixtures.[3] The catalyst's shape-selective properties favor the desired ortho-nitration.
Experimental Protocol: Synthesis of 4-Hydroxy-3-nitrobenzaldehyde
-
To a solution of p-hydroxybenzaldehyde (12.2 g) in 120 ml of dichloromethane, add 1.5 g of HZSM-5 molecular sieve catalyst and stir thoroughly.[3]
-
Cool the mixture to below 5°C and slowly add 3.8 ml of liquid nitrogen dioxide.[3]
-
After the addition is complete, allow the reaction to warm to 25°C and continue stirring for 6 hours.[3]
-
Upon completion, filter the mixture to separate the HZSM-5 catalyst.[3]
-
Wash the organic phase with an 8% sodium bicarbonate solution until neutral, followed by three washes with distilled water.[3]
-
Remove the solvent via vacuum distillation to yield a yellow solid.[3]
| Parameter | Value | Reference |
| Yield | 61.9% | [3] |
| Melting Point | 140-141 °C | [3] |
| Purity | High (based on spectroscopic data) | [3] |
Core Intermediate 2: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Constructing the Thiazole Core
This intermediate represents the successful coupling of the phenyl and thiazole rings, a critical step in the Febuxostat synthesis. It is typically synthesized through the Hantzsch thiazole synthesis, a classic condensation reaction.
Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
The synthesis involves the reaction of 4-hydroxybenzothioamide with ethyl 2-chloroacetoacetate.[4] The thioamide itself can be prepared from 4-hydroxybenzonitrile. This cyclization reaction forms the stable five-membered thiazole ring.
Core Intermediate 3: Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
The Pivotal Formylation Step
This intermediate is arguably the most critical precursor in many Febuxostat synthesis routes.[5] Its formation introduces the formyl group ortho to the hydroxyl group on the phenyl ring. This aldehyde functionality is a key handle for the subsequent introduction of the cyano group.
Synthesis of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
The formylation of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is commonly achieved through the Duff reaction, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, often polyphosphoric acid (PPA).[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Experimental Protocol: Synthesis via the Duff Reaction
-
To a clean, dry reactor, add 120 kg of polyphosphoric acid and heat to 40-50°C with stirring.[6][7]
-
Sequentially add 20 kg (76.0 mol) of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate and 11 kg (76.3 mol) of hexamethylenetetramine (HMTA).[6][7]
-
Heat the reaction mixture to 93°C and maintain for 3 hours.[6][7]
-
After cooling, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.[6]
-
The organic phase is dried and concentrated. Crystallization from water yields the product as a light yellow solid.[6]
| Parameter | Value | Reference |
| Yield | 81.3% | [6] |
| Purity | 99.4% | [6] |
| Dicarboxylic acid impurity | 0.008% | [6] |
An alternative approach to formylation involves the use of n-butyllithium and N,N-dimethylformamide (DMF), which can circumvent the use of the highly viscous polyphosphoric acid and the allergenic urotropine.[8]
Visualizing the Synthetic Pathway
The following diagram illustrates a common synthetic route to Febuxostat, highlighting the key intermediates discussed.
Caption: Key synthetic routes to Febuxostat highlighting major intermediates.
From Intermediate to Active Pharmaceutical Ingredient (API)
The conversion of the key formyl intermediate to Febuxostat involves several crucial steps:
-
Alkylation: The hydroxyl group is alkylated with isobutyl bromide to introduce the isobutoxy side chain.[4]
-
Cyanation: The formyl group is converted to a cyano group, often through a reaction with hydroxylamine hydrochloride followed by dehydration.[4]
-
Hydrolysis: The ethyl ester is hydrolyzed to the final carboxylic acid, yielding Febuxostat.[4]
Conclusion
The synthesis of Febuxostat is a well-refined process where the strategic selection and efficient preparation of key intermediates are paramount. Understanding the chemistry behind the formation of intermediates like 4-hydroxy-3-nitrobenzaldehyde and ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate provides researchers and drug development professionals with the knowledge to optimize existing synthetic routes and develop novel, more efficient methodologies. The continuous pursuit of improved synthetic strategies for these crucial building blocks will undoubtedly contribute to the more accessible and affordable production of this vital medication for patients suffering from hyperuricemia and gout.
References
- 1. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS No.3011-34-5,4-Hydroxy-3-nitrobenzaldehyde Suppliers,MSDS download [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. nbinno.com [nbinno.com]
- 6. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 8. Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - Eureka | Patsnap [eureka.patsnap.com]
The Alchemist's Guide to a Privileged Scaffold: A Technical Primer on Thiazole-Based Building Blocks in Organic Synthesis
Foreword: The Enduring Legacy of the Thiazole Ring
In the intricate tapestry of heterocyclic chemistry, the thiazole ring stands out as a "privileged scaffold"—a core structural motif consistently found in a remarkable array of biologically active compounds and functional materials.[1][2] From its presence in the essential vitamin thiamine (B1) to its role in blockbuster pharmaceuticals, the thiazole nucleus is a testament to nature's elegant design and a fertile ground for synthetic innovation.[3][4] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the synthesis and application of thiazole-based building blocks. We will move beyond mere procedural descriptions to explore the underlying principles that govern the reactivity and strategic deployment of these versatile synthons.
I. The Thiazole Core: An Electronic and Reactivity Profile
The 1,3-thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[5] This arrangement imparts a unique electronic character that is central to its synthetic utility. The sulfur atom acts as an electron-donating group, while the C=N bond is electron-withdrawing.[6] This push-pull electronic nature results in a nuanced reactivity profile:
-
C2 Position: The proton at the C2 position is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it susceptible to deprotonation by strong bases and subsequent functionalization.[6]
-
C4 and C5 Positions: These positions are more electron-rich and are thus more susceptible to electrophilic attack. The precise site of substitution is influenced by the nature of the substituents already present on the ring.[6]
This inherent reactivity allows for the regioselective functionalization of the thiazole ring, a critical aspect in the construction of complex molecular architectures.
II. Foundational Synthetic Strategies: Building the Thiazole Ring
The construction of the thiazole ring itself is a well-trodden path in organic synthesis, with several named reactions standing as pillars of this chemistry. The choice of synthetic route is often dictated by the desired substitution pattern on the final thiazole product.
A. The Hantzsch Thiazole Synthesis: A Workhorse Reaction
First described in 1887, the Hantzsch synthesis remains one of the most robust and widely utilized methods for the preparation of thiazoles.[2] The reaction involves the condensation of an α-haloketone with a thioamide.[2]
Caption: The Hantzsch Thiazole Synthesis Mechanism.
The versatility of the Hantzsch synthesis lies in the ready availability of a wide range of α-haloketones and thioamides, allowing for the introduction of diverse substituents at the C2, C4, and C5 positions of the thiazole ring.
This protocol provides a classic example of the Hantzsch synthesis for preparing a 2-aminothiazole, a common building block in medicinal chemistry.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add 5 mL of methanol and a stir bar to the vial.[1]
-
Heat the mixture on a hot plate with stirring.
-
After the reaction is complete (typically monitored by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and stir.
-
Collect the resulting precipitate by vacuum filtration, washing with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Safety Precautions: 2-Bromoacetophenone is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
B. The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a complementary route to the Hantzsch method, specifically for the preparation of 5-aminothiazoles.[7] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[7]
Caption: The Cook-Heilbron Thiazole Synthesis Mechanism.
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon disulfide
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent.
-
Add carbon disulfide to the solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
The product may precipitate from the reaction mixture or can be isolated by evaporation of the solvent and subsequent purification.
Safety Precautions: Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
III. Key Thiazole-Based Building Blocks and Their Synthesis
The strategic value of thiazoles in organic synthesis is realized through the availability of a diverse array of functionalized building blocks.
A. 2-Aminothiazoles
As highlighted in the Hantzsch protocol, 2-aminothiazoles are readily accessible and serve as versatile intermediates. The amino group can be further functionalized through acylation, alkylation, or diazotization, providing a handle for the introduction of various substituents.[8]
B. 2,4-Disubstituted Thiazoles
The Hantzsch synthesis is also the primary method for accessing 2,4-disubstituted thiazoles by varying the α-haloketone and thioamide starting materials.[6] This allows for the independent introduction of a wide range of functional groups at these two positions.
C. 4-Carboxythiazoles
4-Carboxythiazoles are valuable building blocks, with the carboxylic acid group providing a reactive handle for amide bond formation or other transformations. A common route to these compounds involves the Hantzsch synthesis using an α-halo-β-ketoester, followed by hydrolysis of the resulting ester.[8][9]
Part 1: Synthesis of Ethyl 2-Amino-4-thiazolecarboxylate
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol
Procedure:
-
A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70 °C for 1 hour.[8]
-
After cooling to room temperature, the reaction mixture is poured into ice-cold water.[8]
-
The resulting precipitate is collected by filtration and dried to yield ethyl 2-amino-4-thiazolecarboxylate.[8]
Part 2: Hydrolysis to 2-Amino-4-thiazolecarboxylic Acid
Materials:
-
Ethyl 2-amino-4-thiazolecarboxylate
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Hydrochloric acid
Procedure:
-
The ethyl 2-amino-4-thiazolecarboxylate is suspended in an aqueous sodium hydroxide solution.
-
The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC).
-
After cooling, the solution is acidified with hydrochloric acid to a pH of approximately 3, which precipitates the carboxylic acid.[9]
-
The solid product is collected by filtration, washed with water, and dried.
IV. Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following table provides a comparative overview of the key synthetic methods.
| Synthetic Route | Primary Product | Starting Materials | Key Advantages | Limitations | Typical Yields |
| Hantzsch Synthesis | 2,4- and 2,4,5-Substituted Thiazoles | α-Haloketones, Thioamides/Thiourea | High yields, wide substrate scope, operational simplicity.[6] | Can have long reaction times under conventional heating.[6] | 80-99%[10] |
| Cook-Heilbron Synthesis | 5-Aminothiazoles | α-Aminonitriles, Carbon Disulfide/Dithioacids | Mild reaction conditions, direct access to 5-amino substitution.[7] | Limited to 5-amino derivatives. | "Significant"[7] |
| Gabriel Synthesis | 2,5-Disubstituted Thiazoles | α-Acylaminoketones, Phosphorus Pentasulfide | Access to 2,5-disubstitution pattern. | Harsh reagents (P₄S₁₀), high temperatures.[6] | Varies |
V. Modern Frontiers in Thiazole Synthesis
While the classical methods remain highly relevant, modern organic synthesis has brought new tools to bear on the construction and functionalization of the thiazole ring.
A. C-H Functionalization
Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocycles, including thiazoles.[11] Palladium-catalyzed C-H arylation, for instance, allows for the direct introduction of aryl groups at the C2 or C5 positions, bypassing the need for pre-functionalized starting materials.[12][13] This atom-economical approach is of significant interest in drug discovery for the rapid generation of analog libraries.
B. Flow Chemistry
Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, enhanced heat and mass transfer, and the potential for automation.[6][14] The synthesis of thiazoles in flow reactors has been demonstrated, allowing for rapid reaction optimization and scale-up.[6][14]
VI. Spectroscopic Characterization of Thiazole Building Blocks
The unambiguous identification of synthesized thiazole derivatives is paramount. The following table summarizes key spectroscopic features for common thiazole building blocks.
| Technique | Characteristic Features |
| ¹H NMR | The protons on the thiazole ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are influenced by the electronic nature of the substituents. For 2-aminothiazole, the ring protons appear around δ 6.5-7.0 ppm.[15][16] |
| ¹³C NMR | The carbon atoms of the thiazole ring typically appear in the range of δ 110-170 ppm. The C2 carbon is generally the most downfield.[16] |
| IR Spectroscopy | Characteristic peaks include C=N stretching (around 1620-1500 cm⁻¹), C-S stretching, and ring vibrations.[17][18] |
| Mass Spectrometry | Thiazoles generally show a prominent molecular ion peak. Fragmentation patterns often involve cleavage of the ring and loss of small molecules like HCN or acetylene.[19][20] |
VII. Safety and Handling Considerations
The synthesis of thiazoles often involves the use of hazardous reagents that require careful handling.
-
α-Haloketones: Many α-haloketones are lachrymators and irritants. They should always be handled in a well-ventilated fume hood with appropriate PPE.
-
Thioamides and Thiourea: These compounds can be toxic and should be handled with care.
-
Carbon Disulfide: This reagent is highly flammable, volatile, and toxic. Strict adherence to safety protocols is essential when using carbon disulfide.
-
Organolithium Reagents: Used in some C-H functionalization reactions, these are pyrophoric and react violently with water. Specialized training and handling techniques are required.[1][8]
-
Azides: Some synthetic routes may involve azide intermediates, which are potentially explosive and require careful handling.[3][7][10][21]
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for any new procedure.
VIII. Conclusion: The Thiazole as a Cornerstone of Modern Synthesis
The thiazole ring, with its rich history and diverse reactivity, continues to be a cornerstone of modern organic synthesis. From the foundational Hantzsch and Cook-Heilbron reactions to the cutting-edge methods of C-H functionalization and flow chemistry, the synthetic chemist's toolkit for accessing and manipulating this privileged scaffold is ever-expanding. As the demand for novel therapeutics and functional materials grows, the humble thiazole is poised to play an even more significant role in shaping the future of molecular innovation.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Thiazolo[5,4‑d]thiazole linked conjugated microporous polymer photocatalysis for selective aerobic oxidation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. uvic.ca [uvic.ca]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. | Semantic Scholar [semanticscholar.org]
- 13. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 14. Progress in Continuous Flow Synthesis of Hydrogen-Bonded Organic Framework Material Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. article.sapub.org [article.sapub.org]
- 21. chemistry.unm.edu [chemistry.unm.edu]
Methodological & Application
Synthesis of 4-Methyl-1,3-thiazole-5-carbonyl chloride: An Application Note for Researchers
Introduction: The Significance of 4-Methyl-1,3-thiazole-5-carbonyl chloride in Medicinal Chemistry
This compound is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its structural motif is a key component in various therapeutic agents, including novel treatments for gout and advanced generation antibiotics.[1] The thiazole ring, a five-membered heterocyclic compound containing both sulfur and nitrogen, is a privileged scaffold in drug discovery due to its ability to engage in a variety of biological interactions. The acyl chloride functionality at the 5-position provides a reactive handle for the facile introduction of this thiazole moiety into larger, more complex molecules through reactions with nucleophiles such as amines and alcohols. This application note provides a detailed guide for the synthesis of this compound from its corresponding carboxylic acid, focusing on practical laboratory protocols, mechanistic insights, and safety considerations.
Synthetic Strategies: Converting a Carboxylic Acid to a Highly Reactive Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This process "activates" the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. For the synthesis of this compound, two primary reagents are ubiquitously employed: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3][4]
Method 1: The Thionyl Chloride Route
Thionyl chloride is a cost-effective and highly efficient reagent for this transformation. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[5] Subsequent nucleophilic attack by the chloride ion, generated in situ, on the carbonyl carbon leads to the formation of the desired acyl chloride. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.[2][6]
Method 2: The Oxalyl Chloride Route
Oxalyl chloride is often considered a milder and more selective alternative to thionyl chloride.[7] The reaction mechanism is similar in that it involves the formation of a reactive intermediate. In the presence of a catalytic amount of N,N-dimethylformamide (DMF), a Vilsmeier-Haack type intermediate is formed, which then reacts with the carboxylic acid. The reaction with oxalyl chloride also produces gaseous byproducts (CO₂, CO, and HCl), facilitating an easy workup.[7][8] This method is particularly useful for substrates that may be sensitive to the more forcing conditions sometimes required with thionyl chloride.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from established literature procedures.[9][10]
Materials:
-
4-Methyl-1,3-thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, xylene, or neat)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a fume hood, charge a dry round-bottom flask with 4-methyl-1,3-thiazole-5-carboxylic acid.
-
Carefully add an excess of thionyl chloride. The reaction can be run neat or with an anhydrous solvent like toluene or xylene.[11]
-
Equip the flask with a reflux condenser connected to a gas trap or scrubber containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C, while xylene's is higher) for 2-3 hours.[9] The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[9] Care should be taken as thionyl chloride is corrosive.
-
The resulting crude this compound is often used directly in the next synthetic step without further purification.[9] If necessary, it can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
This protocol offers a milder alternative for the synthesis.[4][12]
Materials:
-
4-Methyl-1,3-thiazole-5-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and a gas outlet to a scrubber
-
Ice bath
Procedure:
-
In a fume hood, dissolve 4-methyl-1,3-thiazole-5-carboxylic acid in anhydrous DCM in a dry round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a slight excess (typically 1.1-1.5 equivalents) of oxalyl chloride to the stirred solution via a dropping funnel. Control the rate of addition to manage the evolution of gas.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the gas evolution ceases.
-
The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude acyl chloride. The product is typically used immediately in subsequent reactions.
Data Summary
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Reagent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Solvent | Neat, Toluene, or Xylene | Dichloromethane (DCM) |
| Catalyst | None required | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours | 1-2 hours |
| Workup | Removal of excess reagent/solvent by distillation | Removal of excess reagent/solvent by evaporation |
| Byproducts | SO₂, HCl (gaseous) | CO, CO₂, HCl (gaseous) |
| Yield | Generally high | Generally high |
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of acyl chloride formation using thionyl chloride.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Safety and Handling
Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and moisture-sensitive reagents.[7][13][14] They react violently with water, releasing toxic gases.[14][15] All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[16] A gas scrubber containing a basic solution (e.g., NaOH) should be used to neutralize the acidic gases produced during the reaction. In case of skin contact, the affected area should be washed immediately and thoroughly with water.[15]
Conclusion
The synthesis of this compound from its carboxylic acid is a straightforward yet critical transformation for medicinal chemistry and drug development. Both the thionyl chloride and oxalyl chloride methods provide efficient routes to this valuable intermediate. The choice of reagent will depend on the scale of the reaction, the sensitivity of the substrate, and the available laboratory resources. By following the detailed protocols and adhering to the necessary safety precautions outlined in this application note, researchers can reliably produce this key building block for their synthetic endeavors.
References
- 1. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. westliberty.edu [westliberty.edu]
- 15. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 16. nj.gov [nj.gov]
Application Note & Synthesis Protocol: 4-Methyl-1,3-thiazole-5-carbonyl chloride
Abstract & Introduction
4-Methyl-1,3-thiazole-5-carbonyl chloride is a highly reactive and valuable chemical intermediate in the field of medicinal chemistry and drug development. The thiazole ring is a privileged scaffold found in numerous pharmacologically active compounds, including antibacterial and anti-inflammatory agents.[1] Specifically, this acyl chloride serves as a critical building block for the synthesis of a wide array of derivatives, such as amides, esters, and ketones, through nucleophilic acyl substitution.[2] Its utility is prominently highlighted in the synthesis of key intermediates for next-generation pharmaceuticals, such as 4-methyl-5-formylthiazole, a precursor for the cephalosporin antibiotic Cefditoren Pivoxil.[3][4]
This document provides a comprehensive guide for the synthesis of this compound from its corresponding carboxylic acid. We will delve into the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and underscore the critical safety measures required for handling the reagents involved. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering both the practical steps and the theoretical framework necessary for a successful and safe synthesis.
Chemical Principles & Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The process involves substituting the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. While several reagents can accomplish this, such as oxalyl chloride or phosphorus pentachloride, thionyl chloride (SOCl₂) is frequently the reagent of choice due to its efficacy and the convenient nature of its byproducts.[5][6][7][8]
The reaction between 4-methyl-1,3-thiazole-5-carboxylic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key advantage of using thionyl chloride is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[6][8]
The mechanism unfolds in several distinct steps:
-
Activation of the Carboxylic Acid: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[9][10]
-
Formation of a Key Intermediate: A chloride ion is expelled from the thionyl chloride, leading to the formation of a highly reactive chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into a much better leaving group.[5][9][10]
-
Nucleophilic Attack: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.[6][9]
-
Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which readily decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. The newly formed protonated carbonyl is then deprotonated by the chloride ion, yielding the final acyl chloride product and gaseous hydrogen chloride (HCl).[6][9][11]
Caption: Mechanism of Acyl Chloride Formation.
Experimental Protocol
This protocol details the synthesis of this compound. It is imperative that all steps are performed in a well-ventilated chemical fume hood due to the hazardous nature of thionyl chloride and the gaseous byproducts.
Materials and Reagents
| Reagent / Material | Grade | Supplier Recommendation | Notes |
| 4-Methyl-1,3-thiazole-5-carboxylic acid | ≥98% Purity | Standard suppliers | Ensure starting material is dry. |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Standard suppliers | Handle with extreme care. Freshly opened bottle is preferred. |
| Round-bottom flask (50 mL) | Borosilicate glass | Standard suppliers | Must be oven-dried to remove all moisture. |
| Reflux condenser | Borosilicate glass | Standard suppliers | Ensure efficient cooling. |
| Magnetic stirrer and stir bar | - | Standard suppliers | - |
| Heating mantle | - | Standard suppliers | - |
| Gas trap / Scrubber | - | - | To neutralize HCl and SO₂ gas (e.g., with NaOH solution). |
| Rotary evaporator | - | - | For removal of excess thionyl chloride. |
| Schlenk line or Nitrogen/Argon inlet | - | - | Optional, for maintaining an inert atmosphere. |
Step-by-Step Synthesis Procedure
Caption: High-level synthesis workflow.
-
Preparation of Glassware: Oven-dry a 50 mL round-bottom flask and a magnetic stir bar to ensure they are completely free of moisture. Allow the flask to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Reagent Addition: Place the magnetic stir bar in the flask. To the flask, add 4-methyl-1,3-thiazole-5-carboxylic acid (e.g., 1.5 g). In a chemical fume hood, carefully and slowly add an excess of thionyl chloride (e.g., 10 mL). The carboxylic acid may not fully dissolve initially.
-
Expert Insight: Using thionyl chloride as both the reagent and the solvent is a common and efficient practice for this scale. It ensures the reaction goes to completion.
-
-
Reaction Setup: Equip the flask with a reflux condenser. Attach a gas trap containing a sodium hydroxide solution to the top of the condenser to neutralize the evolving HCl and SO₂ gases.
-
Reflux: Begin stirring the mixture. Gently heat the flask using a heating mantle to a steady reflux. The reaction mixture should become a clear solution as the starting material is converted. Continue to reflux for approximately 2 hours.[3]
-
Self-Validation Check: The evolution of gas should be apparent. The reaction is typically complete when the gas evolution subsides and the mixture becomes homogeneous.
-
-
Removal of Excess Thionyl Chloride: After the 2-hour reflux period, turn off the heat and allow the flask to cool to room temperature. Carefully dismantle the reflux setup. Remove the excess thionyl chloride via distillation under reduced pressure using a rotary evaporator.
-
Expert Insight: Ensure the vacuum pump is protected from corrosive vapors with a cold trap or a base trap. The boiling point of thionyl chloride is 79 °C at atmospheric pressure.
-
-
Final Product: The remaining residue is the crude this compound. This product is typically a liquid or low-melting solid and is highly moisture-sensitive. It is often used immediately in the subsequent synthetic step without further purification.[3]
Troubleshooting and Field Insights
-
Problem: The reaction does not go to completion (starting material remains).
-
Cause: Presence of moisture in the starting material or glassware, which hydrolyzes the thionyl chloride. Insufficient reflux time.
-
Solution: Ensure all glassware is rigorously dried. Use a fresh, high-purity grade of thionyl chloride. Extend the reflux time if necessary and monitor by a suitable method (e.g., TLC of a quenched aliquot).
-
-
Problem: Low yield of the final product in the subsequent step.
-
Cause: The acyl chloride product is highly reactive and can be hydrolyzed by atmospheric moisture.
-
Solution: Minimize the product's exposure to air. If possible, conduct the work-up and the next reaction step under an inert atmosphere (N₂ or Ar). Use the crude product immediately after removing the excess thionyl chloride.
-
Critical Safety Precautions
Handling thionyl chloride requires strict adherence to safety protocols. It is a highly corrosive and toxic substance that reacts violently with water.[12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), tightly fitting safety goggles, a face shield, and a flame-resistant lab coat.[14][15]
-
Ventilation: All operations involving thionyl chloride MUST be performed inside a certified chemical fume hood to avoid inhalation of its toxic and corrosive vapors.[15][16]
-
Reaction with Water: Thionyl chloride reacts violently with water, producing toxic gases (HCl and SO₂).[12][13] Never allow it to come into contact with water or moisture. Do not use water to extinguish a fire involving thionyl chloride; use a dry chemical extinguisher.[12]
-
Spill & Exposure:
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][13]
-
In case of eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[15]
-
An emergency shower and eyewash station must be readily accessible.[12]
-
-
Waste Disposal: Quench any residual thionyl chloride and dispose of all chemical waste according to institutional and local environmental regulations. Contact a licensed professional waste disposal service.[14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 11. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. nj.gov [nj.gov]
- 13. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. westliberty.edu [westliberty.edu]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols for the Synthesis of Amides from 4-Methyl-1,3-thiazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of a diverse range of amide derivatives starting from 4-Methyl-1,3-thiazole-5-carbonyl chloride. The 4-methylthiazole-5-carboxamide scaffold is a key structural motif in numerous biologically active compounds, exhibiting potential as anticancer, antimicrobial, and anti-inflammatory agents. These protocols are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Overview of the Synthetic Strategy
The primary method for the synthesis of 4-methylthiazole-5-carboxamides involves a two-step process. The first step is the conversion of 4-methyl-1,3-thiazole-5-carboxylic acid to its more reactive acid chloride derivative, this compound. This is typically achieved by refluxing the carboxylic acid with thionyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine in the presence of a base to yield the desired amide. This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions.
Alternatively, amide coupling can be achieved directly from the carboxylic acid using various coupling agents such as EDC-HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with Hydroxybenzotriazole) or EDCI/DMAP (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-Dimethylaminopyridine), although this protocol focuses on the acid chloride route.[1]
Experimental Protocols
This protocol details the preparation of the key intermediate, this compound, from 4-methyl-1,3-thiazole-5-carboxylic acid.
Materials:
-
4-methyl-1,3-thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 4-methyl-1,3-thiazole-5-carboxylic acid (1.0 equivalent) into a round-bottom flask equipped with a reflux condenser.
-
Carefully add an excess of thionyl chloride (approximately 10 mL per 1.5 g of carboxylic acid) to the flask.[2]
-
Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is a residue that can be used directly in the next step without further purification.[2]
Safety Precautions: Thionyl chloride is a corrosive and toxic substance. This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn at all times.
This protocol provides a general method for the coupling of this compound with various primary and secondary amines.
Materials:
-
This compound (crude from Protocol 1)
-
Appropriate primary or secondary amine (1.0 - 1.2 equivalents)
-
A suitable base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine, 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Stir plate and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography (for purification)
Procedure:
-
Dissolve the desired amine (1.0 equivalent) and the base (1.5 equivalents) in an anhydrous solvent in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Dissolve the crude this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-substituted 4-methyl-1,3-thiazole-5-carboxamide.
Data Presentation: Synthesis of Various 4-Methylthiazole-5-carboxamides
The following table summarizes the synthesis of various amide derivatives from this compound (or the corresponding carboxylic acid with a coupling agent) with different amines, highlighting the reaction conditions and yields.
| Amine | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Various anilines | Triethylamine | THF | Reflux | Good yields | [3] |
| Substituted anilines | N,N-diisopropylethylamine | Dichloromethane | Room Temperature | 48-68% | [4] |
| Alcohols/Amines | Triethylamine | - | - | - | [3] |
| 4-amino-2-fluorophenol | NaH | DMSO | 0 °C to 60 °C, overnight | - | [5] |
| N-cyclopropyl-2-aminothiazole | DIPEA | DMF | Room Temperature, 4 days | Low Yield | [6] |
| Various amines | - | - | EDC-HOBt coupling | Poor yields with acid chloride | [1] |
Visualizations
The following diagram illustrates the general workflow for the synthesis of N-substituted 4-methyl-1,3-thiazole-5-carboxamides.
This diagram shows the key components and their relationship in the Schotten-Baumann synthesis of amides from an acid chloride.
Applications and Significance
Derivatives of 4-methylthiazole-5-carboxamide are of significant interest in drug discovery. They have been investigated for a range of biological activities, including:
-
Anticancer Agents: Certain derivatives have shown potent activity against various cancer cell lines.[4] For example, some compounds have been designed as c-Met kinase inhibitors for cancer treatment.[5]
-
Antimicrobial Activity: The thiazole nucleus is a component of many antimicrobial drugs, and novel carboxamide derivatives are continuously being explored for their antibacterial and antifungal properties.
-
Enzyme Inhibition: Thiazole carboxamides have been developed as inhibitors for various enzymes, playing a role in the treatment of diseases like gout. The precursor, 4-methylthiazole-5-carboxylic acid, is a key intermediate in the synthesis of Febuxostat, a xanthine oxidase inhibitor.[7]
The synthetic protocols outlined in this document provide a robust foundation for the generation of libraries of these valuable compounds, facilitating further research into their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction of 4-Methyl-1,3-thiazole-5-carbonyl chloride with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-methyl-1,3-thiazole-5-carboxamides through the reaction of 4-methyl-1,3-thiazole-5-carbonyl chloride with a variety of primary and secondary amines. This class of compounds holds significant interest in the field of drug discovery due to their diverse biological activities.
Application Notes
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The derivatization of the 4-methyl-1,3-thiazole-5-carboxylic acid core into various carboxamides has proven to be a fruitful strategy in the development of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Agents: Thiazole carboxamides have been investigated as potent inhibitors of key signaling pathways implicated in cancer progression. For instance, certain derivatives have been identified as c-Met kinase inhibitors, which are crucial targets in cancer therapy.[2] Additionally, some compounds have shown cytotoxic effects against various cancer cell lines, including lung, liver, and intestinal cancer cells.[3]
-
Antimicrobial Activity: The thiazole nucleus is a common feature in many antimicrobial agents. The corresponding carboxamides have been synthesized and evaluated for their antibacterial and antifungal properties, with some derivatives showing promising activity against various pathogens.[4]
-
Enzyme Inhibitors: The versatile structure of thiazole carboxamides allows them to interact with the active sites of various enzymes. For example, they have been explored as cyclooxygenase (COX) inhibitors, which are important targets for anti-inflammatory drugs.[5]
The synthetic accessibility of this compound and its reactivity towards a wide range of amines make it a valuable building block for generating extensive libraries of candidate compounds for drug discovery programs. The protocols outlined below provide a foundation for the synthesis and exploration of this important class of molecules.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the key intermediate, this compound, from 4-methyl-1,3-thiazole-5-carboxylic acid.
Materials:
-
4-Methyl-1,3-thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 1.5 g of 4-methyl-1,3-thiazole-5-carboxylic acid into a round-bottom flask.
-
Add 10 mL of thionyl chloride to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be used directly in the next step without further purification.[6]
Protocol 2: General Procedure for the Synthesis of 4-Methyl-1,3-thiazole-5-carboxamides
This protocol provides a general method for the amide coupling reaction between this compound and a desired amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification reagents (e.g., water, brine, drying agent, silica gel for column chromatography)
Procedure:
-
Dissolve the desired amine (1.0 eq.) in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (1.1-1.5 eq.), such as triethylamine or pyridine, to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve the crude this compound (1.0-1.2 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the solution of the acid chloride dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for a period of 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure 4-methyl-1,3-thiazole-5-carboxamide.
Data Presentation
The following table summarizes representative examples of 4-methyl-1,3-thiazole-5-carboxamides synthesized from the reaction of the corresponding acid or its activated form with various amines, along with their reported yields. It is important to note that direct use of the acid chloride can sometimes result in poor yields, and alternative coupling agents may be employed for more efficient synthesis.[4]
| Entry | Amine | Coupling Method | Solvent | Yield (%) | Reference |
| 1 | N-(4-(2-(2,4-dichlorobenzyl)thiazol-4-yl)phenyl)amine | EDC-HOBt | DMF | 72 | [4] |
| 2 | N-(4-(2-(4-bromobenzyl)thiazol-4-yl)phenyl)amine | EDC-HOBt | DMF | 78 | [4] |
| 3 | N-(4-(2-(4-fluorobenzyl)thiazol-4-yl)phenyl)amine | EDC-HOBt | DMF | 73 | [4] |
| 4 | N-(4-(2-(3,4-dichlorobenzyl)thiazol-4-yl)phenyl)amine | EDC-HOBt | DMF | 73 | [4] |
| 5 | N-(4-(2-(3,4-dimethoxybenzyl)thiazol-4-yl)phenyl)amine | EDC-HOBt | DMF | 65 | [4] |
| 6 | 3,4,5-Trimethoxyaniline | EDCI, DMAP | DCM | - | [5] |
Note: The yields presented are as reported in the literature and may vary depending on the specific reaction conditions and the purity of the starting materials.
Concluding Remarks
The reaction of this compound with amines is a robust and versatile method for the synthesis of a wide range of bioactive molecules. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of new chemical space around the 4-methyl-1,3-thiazole-5-carboxamide scaffold. Further optimization of reaction conditions, particularly for challenging substrates, may be necessary to achieve optimal yields. The use of alternative coupling reagents for the direct reaction of the carboxylic acid with amines can also be a valuable strategy to overcome limitations associated with the acid chloride.[7][8]
References
- 1. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Note: Synthesis of Ester Derivatives from 4-Methyl-1,3-thiazole-5-carbonyl Chloride for Pharmaceutical Research
Abstract & Introduction
The 4-methyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are explored for a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2][3] The synthesis of ester derivatives from 4-methyl-1,3-thiazole-5-carboxylic acid is a critical step in developing new chemical entities, with the acid chloride intermediate, 4-Methyl-1,3-thiazole-5-carbonyl chloride, serving as a highly reactive and efficient starting material.
This application note provides a comprehensive guide for researchers and drug development professionals on the preparation of esters using this compound. It details the underlying chemical principles, provides a robust, step-by-step protocol, and offers insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be reproducible and adaptable for various alcohol substrates, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of esters from an acyl chloride and an alcohol is a classic example of nucleophilic acyl substitution. The reaction proceeds via a highly reactive tetrahedral intermediate.
Causality of Experimental Design:
-
The Acyl Chloride: this compound is used because the chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the alcohol. This high reactivity allows the reaction to proceed under mild conditions.
-
The Nucleophile: The alcohol's lone pair of electrons on the oxygen atom acts as the nucleophile. The reactivity can vary depending on the steric hindrance and electronic properties of the alcohol.
-
The Base: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to scavenge this acid. Neutralizing the HCl prevents the protonation of the alcohol nucleophile and drives the equilibrium towards the product side, ensuring high conversion.
The general reaction scheme is illustrated below.
Caption: General reaction scheme for ester synthesis.
Safety & Handling Precautions
Trustworthiness through Safety: Adherence to strict safety protocols is paramount for experimental success and personal protection.
-
This compound (and related acyl chlorides) is corrosive and causes severe skin burns and eye damage.[4][5] It is also moisture-sensitive and will react with water (hydrolyze) to release corrosive HCl gas.
-
Solvents like toluene, THF, and dichloromethane are flammable and/or volatile.
-
Bases such as triethylamine have strong odors and are irritants.
Mandatory Safety Measures:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors and dust.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles at all times.
-
Moisture Control: Use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the acyl chloride.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Detailed Experimental Protocol: General Ester Synthesis
This protocol provides a validated, step-by-step method for the synthesis of a representative ester, which can be adapted for various primary and secondary alcohols.
Materials and Reagents
-
Alcohol (Substrate): 1.0 eq
-
This compound: 1.1 - 1.2 eq
-
Triethylamine (TEA), distilled: 1.5 eq
-
Anhydrous Dichloromethane (DCM) or Toluene: ~0.1 M concentration relative to the alcohol
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon) with manifold
-
Ice/water bath
-
Addition funnel (optional, for larger scale)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 eq).
-
Solvent and Base Addition: Place the flask under an inert atmosphere. Add anhydrous solvent (e.g., toluene) followed by triethylamine (1.5 eq) via syringe.[3]
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath. This is critical to control the initial exotherm of the reaction upon addition of the acyl chloride.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled, stirring alcohol/base mixture over 10-15 minutes. A white precipitate (triethylammonium chloride) will typically form.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed. Some reactions may require gentle heating (e.g., 70-75 °C in toluene) to go to completion.[3]
-
Work-up - Quenching and Extraction:
-
Cool the reaction mixture back to room temperature (if heated).
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (to remove the bulk of the salt).
-
Saturated aq. NaHCO₃ (to remove any remaining acid).
-
Saturated aq. NaCl (brine) (to aid in phase separation and remove residual water).
-
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude ester using flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Data Summary & Optimization Parameters
The versatility of this protocol allows for its application across a range of alcohol substrates. The following table summarizes typical conditions and expected outcomes.
| Alcohol Type | Substrate Example | Base (eq) | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Primary | Benzyl alcohol | TEA (1.5) | DCM | 0 to RT | 1 - 3 | Generally fast and high-yielding. |
| Secondary | Isopropanol | TEA (1.5) | Toluene | RT to 70 | 4 - 12 | Slower due to steric hindrance; may require heating.[3] |
| Phenol | Phenol | Pyridine (2.0) | THF | RT | 6 - 18 | Less nucleophilic; a stronger base/solvent like pyridine can be beneficial. |
| Sensitive | Substrate with acid-labile group | 2,6-Lutidine (1.5) | DCM | 0 to RT | 2 - 6 | A more hindered, non-nucleophilic base can prevent side reactions. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive acyl chloride (hydrolyzed).2. Insufficient base.3. Alcohol is not reactive enough. | 1. Use fresh or newly prepared acyl chloride.2. Ensure at least 1.5 eq of base is used.3. Increase reaction temperature and/or time; consider a more forcing solvent. |
| Incomplete Reaction | 1. Reaction time is too short.2. Insufficient temperature for a hindered alcohol. | 1. Continue stirring and monitor by TLC for a longer duration.2. Gently heat the reaction mixture (e.g., 50-75 °C).[3] |
| Multiple Spots on TLC | 1. Hydrolysis of acyl chloride back to carboxylic acid.2. Side reactions involving other functional groups. | 1. Ensure strictly anhydrous conditions.2. The carboxylic acid can be removed with a NaHCO₃ wash. Protect other sensitive functional groups if necessary. |
References
- 1. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
The Versatile Scaffold: 4-Methyl-1,3-thiazole-5-carbonyl chloride in Modern Medicinal Chemistry
FOR IMMEDIATE RELEASE
Dateline: SHANGHAI, China – The heterocyclic compound 4-Methyl-1,3-thiazole-5-carbonyl chloride is proving to be a cornerstone in the synthesis of a diverse range of biologically active molecules. This reactive intermediate is a key building block for medicinal chemists, enabling the development of novel therapeutic agents targeting a spectrum of diseases, from cancer and microbial infections to neurodegenerative disorders. Its utility lies in the facile introduction of the 4-methyl-1,3-thiazole-5-carboxamide moiety into various molecular frameworks, a substructure frequently associated with potent pharmacological activity.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in their research endeavors.
Application Notes
The 4-methyl-1,3-thiazole-5-carboxamide scaffold, readily accessible from this compound, has been incorporated into a multitude of compounds exhibiting significant therapeutic potential. The applications span several key areas of medicinal chemistry:
-
Anticancer Activity: Derivatives have shown potent inhibitory activity against various cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways implicated in tumor growth and proliferation, such as the PI3K/AKT/mTOR and VEGFR-2 signaling cascades.[1][2]
-
Antimicrobial Activity: The thiazole nucleus is a well-established pharmacophore in antimicrobial agents. Carboxamide derivatives of 4-methylthiazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[3] A key target for these compounds is DNA gyrase, an essential enzyme for bacterial DNA replication.
-
Neuroprotective Effects: Recent studies have highlighted the potential of 4-methylthiazole derivatives in the context of neurodegenerative diseases like Alzheimer's. These compounds are being explored for their ability to protect neurons from excitotoxicity and oxidative stress.[4][5]
-
Antiviral Properties: The thiazole scaffold has been investigated for its antiviral activity against a variety of viruses, including Chikungunya virus (CHIKV).[6][7]
-
Anti-inflammatory and Antioxidant Potential: Certain 4-methylthiazole-5-carboxamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[8] Additionally, some derivatives have shown promising antioxidant properties.[9]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various derivatives synthesized from this compound and its parent carboxylic acid.
Table 1: Anticancer Activity of 4-Methylthiazole-5-Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8c | A-549 (Lung) | Not specified (48% inhibition at 5 µg/mL) | [10] |
| 8f | A-549 (Lung) | Not specified (40% inhibition at 5 µg/mL) | [10] |
| 7f | HCT-8 (Intestine) | Not specified (40% inhibition at 5 µg/mL) | [10] |
| Compound 2a | HepG2 (Liver) | 60.75 | [8] |
| Compound 2b | COLO205 (Colon) | 30.79 | [8] |
| Compound 2b | B16F1 (Melanoma) | 74.15 | [8] |
| Compound 3b | Leukemia HL-60(TB) | PI3Kα: 0.086 ± 0.005, mTOR: 0.221 ± 0.014 | [11] |
Table 2: Antimicrobial Activity of 4-Methylthiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 4f | E. coli (ATCC 25922) | < 0.97 | [3] |
| Compound 4i | E. coli (ATCC 25922) | < 0.97 | [3] |
| Compound 4e | C. parapsilopsis (ATCC 22019) | 0.97 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title compound from its corresponding carboxylic acid.
Materials:
-
4-Methylthiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
Procedure:
-
To 1.5 g of 4-Methylthiazole-5-carboxylic acid, add 10 mL of thionyl chloride.
-
Reflux the mixture for 2 hours.
-
After cooling, distill off the excess thionyl chloride under reduced pressure.
-
The resulting this compound is used directly in the next step without further purification.[4]
Protocol 2: General Procedure for the Synthesis of 4-Methylthiazole-5-carboxamides
This protocol outlines the general method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate amine
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., Toluene, THF, DCM)
Procedure:
-
Dissolve the desired amine in an anhydrous solvent.
-
Add a suitable base, such as triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-methylthiazole-5-carboxamide derivative.
Signaling Pathway Diagrams
The following diagrams illustrate the putative mechanisms of action for some 4-methylthiazole-5-carboxamide derivatives.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel analogues of chlormethiazole are neuroprotective in four cellular models of neurodegeneration by a mechanism with variable dependence on GABAA receptor potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Thiazole Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, featured in a wide array of therapeutic agents due to its diverse biological activities. This document provides an overview of the applications of thiazole derivatives in modern drug discovery, with a focus on their utility as anticancer, antiviral, and kinase-inhibiting agents. Detailed protocols for key experimental assays are provided to facilitate the evaluation of novel thiazole-based compounds.
Application Notes
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a crucial building block in the design of numerous clinically approved drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for the development of new therapeutic agents.[4][5]
Anticancer Applications
Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[6][7] Marketed drugs such as the kinase inhibitors Dasatinib and Dabrafenib incorporate a thiazole moiety and are used in the treatment of certain types of leukemia and melanoma, respectively.[6] The anticancer mechanism of many thiazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[7]
One of the primary mechanisms of action for anticancer thiazole derivatives is the inhibition of protein kinases.[8] For instance, certain thiazole compounds have been shown to be potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10] Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[9] Another important target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Thiazole-based inhibitors of VEGFR-2 can effectively block the formation of new blood vessels that tumors need to grow and metastasize.
Antiviral Activity
The thiazole scaffold is also a key component in the development of antiviral drugs.[2][11] The well-known antiretroviral drug Ritonavir, used in the treatment of HIV, contains a thiazole ring.[1] Novel thiazole derivatives have shown promising activity against a range of viruses by inhibiting viral replication. For example, certain 4-substituted-2-thiazole amides have been identified as potent inhibitors of the Chikungunya virus (CHIKV) replication.[7]
Kinase Inhibition
As mentioned, kinase inhibition is a major mechanism through which thiazole derivatives exert their therapeutic effects, particularly in oncology.[8] The planarity and aromaticity of the thiazole ring allow it to participate in various interactions within the ATP-binding pocket of kinases. By designing appropriate substitutions on the thiazole core, medicinal chemists can achieve high potency and selectivity for specific kinase targets.[12] Beyond cancer, kinase inhibitors are being explored for a wide range of other diseases, including inflammatory and neurodegenerative disorders, presenting further opportunities for the application of thiazole derivatives.
Quantitative Data Summary
The following tables summarize the in vitro activity of selected thiazole derivatives against various cancer cell lines and kinases. This data is intended to provide a comparative overview of the potency of different structural classes of thiazole compounds.
Table 1: Anticancer Activity of Thiazole Derivatives (IC50 Values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [13] |
| 4d | SaOS-2 (Osteosarcoma) | 0.212 ± 0.006 (µg/mL) | [13] |
| 4b | SaOS-2 (Osteosarcoma) | 0.214 ± 0.009 (µg/mL) | [13] |
| Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 (µg/mL) | [14] |
| Compound 7a | MCF-7 (Breast) | 6.09 ± 0.44 (µg/mL) | [14] |
| 4m | BxPC-3 (Pancreatic) | 1.82 ± 0.158 | [3] |
| MOLT-4 (Leukemia) | 1.9 ± 0.17 | [3] | |
| MCF-7 (Breast) | Not specified | [3] | |
| Compound 23 | MCF-7 (Breast) | 5.71 | [15] |
| Compound 9 | HepG-2 (Liver) | 1.61 ± 1.92 (µg/mL) | [16] |
| Compound 10 | HepG-2 (Liver) | 1.98 ± 1.22 (µg/mL) | [16] |
Table 2: Kinase Inhibitory Activity of Thiazole Derivatives (IC50 Values)
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 4c | VEGFR-2 | 0.15 | [1] |
| Compound 18 | PI3K/AKT/mTOR pathway | 0.50–4.75 | [8] |
| Compound 24 | PI3K | 0.00233 | [8] |
| Compound 25 | CDK9 | 0.64–2.01 | [8] |
| Compound 42 | GSK-3β | 0.00029 ± 0.00001 | [8] |
| Compound 43 | GSK-3 | 0.0011 ± 0.0001 | [8] |
| FT827 | USP7 | Lower than reference | [17] |
Table 3: Antiviral Activity of Thiazole Derivatives (EC50 Values)
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| Compound 7 | Vaccinia Virus (Lederle strain) | HEL | 7 (µg/mL) | [9] |
| Compound 1 | Chikungunya virus (CHIKV) | NHDF | 0.6 | [7] |
| Compound 26 | Chikungunya virus (CHIKV) | NHDF | Not specified | [7] |
| Compound 12c | SARS-COV-2 | Vero | 7.79 | [5] |
| Compound 12f | SARS-COV-2 | Vero | 2.79 | [5] |
| Compound 16a | SARS-COV-2 | Vero | 1.65 | [5] |
| Compound 5q | HIV-1 (WT) | Not specified | 0.0064 | [5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of thiazole derivatives on cancer cell lines.
Materials:
-
WEHI-164 cells (or other desired cell line)
-
Culture medium
-
Actinomycin C1 (optional, for specific cell lines)
-
hTNF-α (optional, for specific cell lines)
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates (tissue culture grade, flat bottom)
-
Microplate (ELISA) reader
Procedure:
-
Seed cells at a concentration of 5 × 104 cells/well in 100 µL of culture medium in a 96-well plate. For some cell lines like WEHI-164, pre-incubation with actinomycin C1 may be required.[5]
-
Add various concentrations of the thiazole derivative to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5-6.5% CO2.[5]
-
After incubation, add 10 µL of the MTT labeling reagent to each well to achieve a final concentration of 0.5 mg/mL.[5]
-
Incubate the plate for 4 hours under the same conditions.[5]
-
Add 100 µL of the Solubilization solution to each well.[5]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[5]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used.[5]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of thiazole derivatives on the cell cycle distribution.
Materials:
-
Cells treated with thiazole derivatives
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Ribonuclease A (100 µg/mL, DNase free)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1x106 cells by centrifugation at 1200 rpm for 5 minutes.[13]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[13]
-
Fix the cells for at least 30 minutes at 4°C.[13]
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes.[13]
-
Discard the supernatant and wash the cells twice with 1 mL of PBS.[13]
-
Resuspend the cell pellet in 100 µL of Ribonuclease A solution and incubate at 37°C for 30 minutes.[13]
-
Add 400 µL of Propidium Iodide staining solution.[13]
-
Analyze the samples on a flow cytometer, triggering on the PI signal.[13] Use appropriate software (e.g., Modfit, FlowJo) to model the cell cycle distribution.[13]
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to measure the inhibitory activity of thiazole derivatives against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Thiazole derivative inhibitor
-
Kinase-Glo® MAX reagent
-
White 96-well plate
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the thiazole derivative in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[1]
-
Prepare a master mixture for the kinase reaction containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.[1]
-
Add 25 µL of the master mixture to each well of a white 96-well plate.[1]
-
Add 5 µL of the diluted thiazole derivative or vehicle control to the appropriate wells.[1]
-
Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.[1]
-
Incubate the plate at 30°C for 45 minutes.[1]
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Read the luminescence using a microplate reader.[1]
Annexin V-FITC/PI Apoptosis Assay
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with thiazole derivatives.
Materials:
-
Cells treated with thiazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells using the desired method (e.g., treatment with a thiazole derivative).[2]
-
Collect 1-5 x 105 cells by centrifugation.[2]
-
Wash the cells once with serum-containing media and then with cold PBS.[2]
-
Resuspend the cells in 500 µL of 1X Binding Buffer.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[2]
-
Incubate the cells at room temperature for 5-15 minutes in the dark.[2][6]
-
Analyze the cells by flow cytometry within 1 hour, using appropriate excitation and emission wavelengths for FITC and PI.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the discovery and development of thiazole-based drug candidates.
Caption: Simplified VEGFR-2 and PI3K/mTOR signaling pathways and points of inhibition by thiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. static.igem.org [static.igem.org]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. kumc.edu [kumc.edu]
- 7. Cell Cycle Protocols [bdbiosciences.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. nanocellect.com [nanocellect.com]
- 17. protocols.io [protocols.io]
Synthetic Routes to 4-Methyl-5-Formylthiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various synthetic routes to 4-methyl-5-formylthiazole, a key intermediate in the synthesis of pharmaceuticals such as the third-generation cephalosporin antibiotic, Cefditoren Pivoxil. The following sections outline several common and novel synthetic strategies, complete with detailed methodologies and comparative data to aid in the selection of the most suitable route for laboratory and industrial applications.
Introduction
4-Methyl-5-formylthiazole, also known as 4-methylthiazole-5-carboxaldehyde, is a critical building block in organic synthesis. The aldehyde functional group at the C5 position of the thiazole ring is highly reactive and allows for a variety of subsequent chemical transformations. The efficiency, scalability, and environmental impact of the synthetic routes to this intermediate are of significant interest to the pharmaceutical and chemical industries. This document explores several established and modern synthetic approaches.
Synthetic Strategies Overview
Several distinct synthetic pathways to 4-methyl-5-formylthiazole have been reported. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and environmental considerations. The primary methods covered in this document include:
-
Rosenmund-type Reduction of 4-Methylthiazole-5-carbonyl Chloride: An efficient and scalable method suitable for industrial production.
-
Oxidation of 4-Methyl-5-hydroxymethylthiazole: A common laboratory-scale synthesis utilizing various oxidizing agents.
-
Two-Step Synthesis from 4-Methylthiazole-5-carboxylate Ester: Involves reduction of the ester to the corresponding alcohol, followed by oxidation.
-
Vilsmeier-Haack Reaction of 2-Substituted-4-methylthiazole: A novel approach starting from a more complex thiazole derivative.
-
Oxidative Decarboxylation of 4-Methylthiazole-5-acetic Acid: A two-step oxidation of 4-methylthiazole-5-ethanol.
The following sections provide detailed protocols and data for each of these key synthetic routes.
Method 1: Rosenmund-type Reduction of 4-Methylthiazole-5-carbonyl Chloride
This method is noted for its efficiency and suitability for large-scale industrial production, offering a more environmentally friendly alternative to many other methods.[1] It involves the catalytic hydrogenation of 4-methylthiazole-5-carbonyl chloride.
Experimental Protocol
Step 1: Synthesis of 4-Methylthiazole-5-carbonyl Chloride
-
To 1.5 g of 4-methylthiazole-5-carboxylic acid, add 10 mL of thionyl chloride.
-
Reflux the mixture for 2 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting acid chloride is used directly in the next step.
Step 2: Hydrogenation to 4-Methyl-5-formylthiazole [1]
-
Add 30 mL of xylene to the freshly prepared 4-methylthiazole-5-carbonyl chloride.
-
Add the Pd/BaSO₄ catalyst to the mixture.
-
Heat the mixture to 140°C while bubbling hydrogen gas through it.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:acetone (3:1).
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Extract the filtrate with 10% HCl (3 x 30 mL).
-
Neutralize the aqueous layer to a pH of 8 with sodium carbonate.
-
Extract the neutralized aqueous layer with chloroform (3 x 30 mL).
-
Combine the chloroform extracts and distill off the solvent to obtain the pure product.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Methylthiazole-5-carboxylic acid | [1] |
| Key Reagents | Thionyl chloride, Pd/BaSO₄, H₂ | [1] |
| Solvent | Xylene, Chloroform | [1] |
| Reaction Temperature | 140°C (Hydrogenation) | [1] |
| Yield | Good | [1] |
Synthetic Pathway Diagram
Caption: Rosenmund-type reduction of 4-methylthiazole-5-carbonyl chloride.
Method 2: Oxidation of 4-Methyl-5-hydroxymethylthiazole
This is a versatile method where the choice of oxidizing agent can be adapted to the laboratory setup and desired scale. Common oxidizing agents include pyridinium chlorochromate (PCC) and a combination of TEMPO and sodium hypochlorite.
Experimental Protocols
Protocol 2a: Oxidation using Pyridinium Chlorochromate (PCC) [2]
-
Charge 102 g of PCC to 400 mL of dichloromethane under stirring.
-
Cool the mixture to 15-18°C.
-
Dissolve 50.0 g of 4-methyl-5-hydroxymethylthiazole in 100 mL of dichloromethane.
-
Add the solution of the thiazole alcohol to the PCC mixture over 1 hour at 15-25°C with vigorous stirring.
-
Stir the reaction mixture at 25-30°C.
-
Monitor the reaction progress by HPLC.
-
Upon completion, process the reaction mixture to isolate the product.
Protocol 2b: Oxidation using TEMPO/NaOCl [2]
-
Add 50 g (0.38 mole) of 4-methyl-5-hydroxymethylthiazole to 300 mL of dichloromethane and stir for 5 minutes.
-
Add a solution of 17 g of sodium bicarbonate in 250 mL of water at 30-32°C and stir for 5-10 minutes.
-
Cool the reaction mass to 0°C.
-
Add a solution of 6 g of KBr in 10 mL of water and 0.285 g (0.0018 mole) of TEMPO in a single lot.
-
Add 450 mL of sodium hypochlorite solution (12.5% w/v) over 1 hour at 0-2°C.
-
Stir the reaction mass at 0-2°C and monitor the progress by HPLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 125 mL).
-
Combine the dichloromethane layers and wash with an alkaline solution (80 mL) followed by brine (125 mL).
-
Dry the dichloromethane layer over Na₂SO₄ and filter.
-
Evaporate the solvent under reduced pressure to obtain the product.
Quantitative Data
| Parameter | Protocol 2a (PCC) | Protocol 2b (TEMPO/NaOCl) | Reference |
| Starting Material | 4-Methyl-5-hydroxymethylthiazole | 4-Methyl-5-hydroxymethylthiazole | [2][3] |
| Key Reagents | PCC | TEMPO, NaOCl, KBr | [2][3] |
| Solvent | Dichloromethane | Dichloromethane | [2][3] |
| Reaction Temperature | 15-30°C | 0-2°C | [2][3] |
| Yield | - | 36-38 g (from 50g starting material) | [2] |
| Purity (by HPLC) | - | 97-98% | [2] |
Synthetic Pathway Diagram
Caption: Oxidation of 4-methyl-5-hydroxymethylthiazole.
Method 3: Two-Step Synthesis from 4-Methylthiazole-5-carboxylate Ester
This approach involves the reduction of a readily available thiazole ester to the corresponding alcohol, which is then oxidized to the desired aldehyde as described in Method 2.
Experimental Protocol
Step 1: Reduction of Thiazole Ester to Thiazole Alcohol [3]
-
This process utilizes sodium borohydride in the presence of AlCl₃ in a suitable solvent such as monoglyme, THF, or diglyme.
-
The reaction is conducted at a temperature ranging from -20°C to 90°C.
Step 2: Oxidation of Thiazole Alcohol to Aldehyde
-
The resulting 4-methyl-5-hydroxymethylthiazole is then oxidized to 4-methyl-5-formylthiazole using one of the protocols described in Method 2.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Methylthiazole-5-carboxylate Ester | [3] |
| Key Reagents (Reduction) | NaBH₄, AlCl₃ | [3] |
| Solvent (Reduction) | Monoglyme, THF, or Diglyme | [3] |
| Reaction Temperature (Reduction) | -20°C to 90°C | [3] |
| Key Reagents (Oxidation) | See Method 2 | [3] |
| Solvent (Oxidation) | See Method 2 | [3] |
| Reaction Temperature (Oxidation) | See Method 2 | [3] |
Synthetic Pathway Diagram
Caption: Two-step synthesis from a thiazole ester.
Method 4: Vilsmeier-Haack Reaction Approach
This novel preparation method involves a Vilsmeier reaction on a 2-substituted thiazole, followed by a deamination-hydrogenation step.[4]
Experimental Protocol
Step 1: Aminomethylation of 2-Amino-4-methylthiazole
-
Subject 2-amino-4-methylthiazole to amino methylation to obtain 2-methylamino-4-methylthiazole.
Step 2: Vilsmeier Reaction
-
Subject the 2-methylamino-4-methylthiazole to a Vilsmeier reaction to yield 2-methylamino-4-methyl-5-thiazolecarboxaldehyde.
Step 3: Hydrogenation
-
Hydrogenate the 2-methylamino-4-methyl-5-thiazolecarboxaldehyde to remove the methylamino group and obtain the final product, 4-methylthiazole-5-carboxaldehyde.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-methylthiazole | [4] |
| Key Reactions | Aminomethylation, Vilsmeier, Hydrogenation | [4] |
| Advantages | Moderate reaction conditions, high yield, less waste | [4] |
Synthetic Pathway Diagram
Caption: Vilsmeier-Haack reaction pathway.
Method 5: Oxidation of 4-Methylthiazole-5-ethanol
This synthetic route involves a two-step oxidation of commercially available 4-methylthiazole-5-ethanol.[5]
Experimental Protocol
Step 1: Oxidation to 4-Methylthiazole-5-acetic acid [5]
-
Dissolve 71.6 g (0.5 mol) of 4-methylthiazole-5-ethanol and 3.12 g (0.02 mol) of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in 200 mL of acetonitrile in a three-neck flask.
-
Stir the mixture thoroughly and raise the temperature to 35°C.
-
Slowly add 113.05 g (1.0 mol) of 80 wt% sodium chlorite aqueous solution and 6.7 g (0.01 mol) of 10 wt% sodium hypochlorite aqueous solution.
-
Stir and react for 4 hours at 35°C, monitoring the reaction by gas chromatography to obtain 4-methylthiazole-5-acetic acid.
Step 2: Oxidative Decarboxylation to 4-Methyl-5-formylthiazole [5]
-
Dissolve the 4-methylthiazole-5-acetic acid obtained in the previous step in a solvent such as tetrahydrofuran, 2-methyltetrahydrofuran, dimethylsulfoxide, or 1,3-dimethyl-2-imidazolidinone.
-
Heat the solution in the presence of oxygen and a metal salt catalyst (e.g., copper or iron salts like CuCl₂, FeCl₃).
-
The reaction is carried out at a temperature between 50-200°C to yield 4-methylthiazole-5-formaldehyde.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 4-Methylthiazole-5-ethanol | [5] |
| Key Reagents (Step 1) | TEMPO, NaClO₂, NaClO | [5] |
| Solvent (Step 1) | Acetonitrile | [5] |
| Reaction Temperature (Step 1) | 35°C | [5] |
| Key Reagents (Step 2) | O₂, Metal Salt Catalyst (Cu/Fe) | [5] |
| Solvent (Step 2) | THF, MeTHF, DMSO, etc. | [5] |
| Reaction Temperature (Step 2) | 50-200°C | [5] |
| Advantages | Green and readily available raw material, mild conditions | [5] |
Synthetic Pathway Diagram
Caption: Two-step oxidation of 4-methylthiazole-5-ethanol.
Conclusion
The synthesis of 4-methyl-5-formylthiazole can be accomplished through a variety of methods, each with its own set of advantages and disadvantages. The Rosenmund-type reduction appears to be a robust method for industrial-scale production due to its efficiency and more favorable environmental profile.[1] The oxidation of 4-methyl-5-hydroxymethylthiazole offers flexibility in the choice of oxidizing agents and is well-suited for laboratory-scale synthesis. The two-step synthesis from the corresponding ester is a reliable route when the ester is a readily available starting material. The Vilsmeier-Haack and the two-step oxidation of 4-methylthiazole-5-ethanol represent more recent and innovative approaches that offer mild reaction conditions and high yields.[4][5] The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or production goals, including cost, scale, safety, and environmental impact.
References
- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 3. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 4. Novel preparation method for 4-methylthiazole-5-carboxaldehyde (2018) | Gao Ming [scispace.com]
- 5. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols: Thiazole Ring Formation and Functionalization
For Researchers, Scientists, and Drug Development Professionals
Thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom, is a cornerstone scaffold in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This document provides a detailed overview of prominent methods for the formation and subsequent functionalization of the thiazole ring, complete with experimental protocols and comparative data.
Thiazole Ring Formation Methods
The synthesis of the thiazole core can be achieved through several classic and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is one of the most fundamental and widely used methods for thiazole formation. It involves the condensation of an α-haloketone with a thioamide.
A general representation of the Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide, which first forms a thioketonium salt intermediate, followed by dehydration to yield the thiazole ring.
Caption: Hantzsch Thiazole Synthesis Workflow.
| Entry | α-Haloketone | Thioamide | Conditions | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thioacetamide | Ethanol, Reflux, 4h | 85 | |
| 2 | Ethyl 2-chloroacetoacetate | Thiourea | Ethanol, Reflux, 6h | 92 | |
| 3 | 3-Bromo-2-pentanone | Thiobenzamide | DMF, 80 °C, 3h | 78 | |
| 4 | Chloroacetone | N-Methylthiourea | Methanol, RT, 12h | 88 |
-
Materials: 2-Bromoacetophenone (1.99 g, 10 mmol), Thioacetamide (0.75 g, 10 mmol), Ethanol (50 mL).
-
Procedure:
-
Dissolve 2-bromoacetophenone and thioacetamide in ethanol in a 100 mL round-bottom flask.
-
Heat the mixture to reflux with stirring for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford pure 2-methyl-4-phenylthiazole.
-
Cook-Heilbron Synthesis
The Cook-Heilbron synthesis provides a route to 2-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide.
This method involves the reaction of an α-aminonitrile with carbon disulfide (CS₂) or a related sulfur-containing compound. The initial adduct undergoes cyclization to form the 2-aminothiazole.
Caption: Cook-Heilbron Synthesis Pathway.
| Entry | α-Aminonitrile | Sulfur Source | Conditions | Yield (%) | Reference |
| 1 | Aminoacetonitrile | Carbon Disulfide | Pyridine, 50 °C, 8h | 75 | |
| 2 | 2-Amino-2-phenylacetonitrile | Potassium thiocyanate | Acetic acid, 100 °C, 5h | 68 | |
| 3 | 1-Aminocyclohexanecarbonitrile | Carbon Disulfide | Triethylamine, Benzene, Reflux, 10h | 82 |
-
Materials: Diaminomaleonitrile (1.08 g, 10 mmol), Carbon disulfide (1.52 g, 20 mmol), Pyridine (20 mL).
-
Procedure:
-
Dissolve diaminomaleonitrile in pyridine in a 50 mL round-bottom flask.
-
Add carbon disulfide dropwise to the solution at room temperature.
-
Heat the mixture at 50 °C for 8 hours.
-
Cool the reaction mixture and pour it into 100 mL of dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Thiazole Ring Functionalization Methods
Once the thiazole core is synthesized, its peripheral positions (C2, C4, C5) can be functionalized to generate diverse analogs.
Halogenation
Halogenation is a common first step for further functionalization, such as cross-coupling reactions.
The thiazole ring can be halogenated at the C5 position, followed by a Suzuki cross-coupling reaction to introduce a new carbon-carbon bond.
Caption: Functionalization via Halogenation and Cross-Coupling.
| Entry | Thiazole Substrate | Brominating Agent | Conditions | Yield (%) | Reference |
| 1 | 2-Methyl-4-phenylthiazole | NBS | Acetonitrile, RT, 2h | 95 | |
| 2 | 2-Amino-4-methylthiazole | Br₂ | Acetic Acid, 0 °C, 1h | 89 | |
| 3 | Ethyl 2-methylthiazole-4-carboxylate | NBS | CCl₄, Benzoyl Peroxide, Reflux, 3h | 80 |
-
Materials: 2-Methyl-4-phenylthiazole (1.75 g, 10 mmol), N-Bromosuccinimide (NBS) (1.78 g, 10 mmol), Acetonitrile (40 mL).
-
Procedure:
-
Dissolve 2-methyl-4-phenylthiazole in acetonitrile in a 100 mL round-bottom flask.
-
Add NBS portion-wise to the solution at room temperature with stirring.
-
Continue stirring for 2 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
-
C-H Arylation
Direct C-H arylation has emerged as a powerful, atom-economical method for functionalizing thiazoles, avoiding the need for pre-halogenation.
| Entry | Thiazole Substrate | Aryl Halide | Catalyst | Base | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 2-Phenylthiazole | 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | 88 | | | 2 | Thiazole | Bromobenzene | PdCl₂(dppf) | Cs₂CO₃ | 76 | | | 3 | 2,4-Dimethylthiazole | 1-Iodonaphthalene | Pd(PPh₃)₄ | K₃PO₄ | 91 | |
-
Materials: 2-Phenylthiazole (1.61 g, 10 mmol), 4-Iodoanisole (2.34 g, 10 mmol), Palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol), Potassium carbonate (K₂CO₃, 2.76 g, 20 mmol), Dimethylacetamide (DMA), 20 mL.
-
Procedure:
-
To an oven-dried Schlenk tube, add 2-phenylthiazole, 4-iodoanisole, Pd(OAc)₂, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add DMA via syringe.
-
Heat the reaction mixture at 120 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography.
-
This document provides a foundational guide to the synthesis and functionalization of the thiazole ring. Researchers are encouraged to consult the cited literature for further details and a broader scope of these versatile reactions. The provided protocols offer a starting point for the practical implementation of these methods in a laboratory setting.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methyl-1,3-thiazole-5-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-thiazole-5-carbonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying acyl chlorides like this compound are fractional distillation (for liquids) and recrystallization (for solids). The choice of method depends on the physical state of the compound. Given that some substituted thiazole carbonyl chlorides are solids, recrystallization is a strong possibility. However, without a confirmed melting point, both possibilities should be considered. In many synthetic procedures, the crude product is used directly after removing excess reagents under reduced pressure, especially if subsequent reaction steps can tolerate minor impurities.
Q2: What are the typical impurities found after synthesizing this compound with thionyl chloride?
A2: Common impurities include the unreacted starting material, 4-methylthiazole-5-carboxylic acid, and residual thionyl chloride. Side products from the decomposition of thionyl chloride, such as sulfur chlorides (e.g., S₂Cl₂) and sulfur dioxide, may also be present, potentially imparting a yellow color to the product. Hydrolysis of the acyl chloride back to the carboxylic acid can occur if moisture is present.
Q3: How can I minimize the hydrolysis of this compound during workup and purification?
A3: Due to the high reactivity of the acyl chloride functional group, all glassware must be thoroughly dried, and anhydrous solvents should be used. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Aqueous workups are generally avoided. If a wash is necessary for less reactive acyl chlorides, it should be done cautiously with a non-aqueous solution, followed by drying with an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Q4: Is it possible to use column chromatography to purify this compound?
A4: Column chromatography is generally not recommended for highly reactive acyl chlorides. The silica gel or alumina stationary phase can react with the acyl chloride, leading to decomposition and poor recovery. If chromatography is attempted, it must be performed quickly with a non-polar eluent system and a deactivated stationary phase. Monitoring the reaction by thin-layer chromatography (TLC) can also be challenging due to on-plate decomposition. A common practice is to quench a small aliquot of the reaction mixture with an alcohol (e.g., methanol) or an amine (e.g., benzylamine) and analyze the resulting stable ester or amide by TLC or HPLC.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is a dark or yellow oil/solid | - Residual thionyl chloride or sulfur-containing impurities.- Thermal decomposition during synthesis or purification. | - Remove excess thionyl chloride under high vacuum.- For solids, attempt recrystallization from a non-polar, anhydrous solvent like hexane or toluene.- For liquids, perform fractional distillation under reduced pressure to separate from higher boiling impurities. |
| Low yield of purified product | - Hydrolysis of the acyl chloride during workup.- Decomposition on standing.- Incomplete reaction during synthesis. | - Ensure strictly anhydrous conditions throughout the process.- Use the crude product immediately in the next step if possible.- Optimize the synthesis reaction conditions (e.g., reaction time, temperature). |
| Product solidifies in the distillation condenser | - The melting point of the compound is higher than the condenser temperature. | - Use a jacketed condenser with circulating warm water.- Use a short-path distillation apparatus to minimize the travel distance of the vapor. |
| Difficulty in removing the starting carboxylic acid | - Incomplete reaction with the chlorinating agent.- Hydrolysis of the product back to the carboxylic acid. | - Ensure an excess of the chlorinating agent (e.g., thionyl chloride) is used and that the reaction goes to completion.- For solids, recrystallization can help separate the less soluble carboxylic acid.- For liquids, a high-efficiency fractional distillation column may be required. |
| Product decomposes upon heating during distillation | - The compound is thermally unstable at its atmospheric boiling point. | - Perform the distillation under high vacuum to lower the boiling point.- Use a Kugelrohr apparatus for small-scale distillations, which minimizes the time the compound spends at high temperatures. |
Experimental Protocols
Protocol 1: Purification by Distillation (for liquid products)
-
Apparatus Setup : Assemble a fractional distillation apparatus with a short-path distillation head. All glassware must be oven-dried and assembled while hot under a stream of inert gas.
-
Removal of Excess Reagent : After the synthesis reaction, remove the excess thionyl chloride by distillation at atmospheric pressure (boiling point of SOCl₂ is 76 °C).
-
Vacuum Distillation : Once the excess thionyl chloride is removed, apply a vacuum and collect the this compound at the appropriate temperature and pressure. The exact conditions will need to be determined empirically if not available in the literature.
-
Collection and Storage : Collect the purified product in a flask cooled in an ice bath and containing a drying agent like molecular sieves. Store the purified product under an inert atmosphere in a tightly sealed container in a refrigerator or freezer.
Protocol 2: Purification by Recrystallization (for solid products)
-
Solvent Selection : Choose a non-hydroxylic, anhydrous solvent in which the acyl chloride is soluble at elevated temperatures but sparingly soluble at room temperature or below. Good starting points are non-polar solvents like hexanes, heptane, or toluene. A co-solvent system (e.g., toluene-hexane) might also be effective.
-
Dissolution : In a dry flask under an inert atmosphere, add the minimum amount of hot, anhydrous solvent to the crude solid to dissolve it completely.
-
Crystallization : Allow the solution to cool slowly to room temperature, then cool it further in an ice bath or freezer to induce crystallization.
-
Isolation : Quickly filter the crystals using a Büchner funnel under a blanket of inert gas. Wash the crystals with a small amount of cold, anhydrous solvent.
-
Drying : Dry the purified crystals under high vacuum to remove any residual solvent. Store in a desiccator over a strong drying agent.
Visualizing Experimental Workflows
Caption: Decision tree for selecting a purification method.
Caption: General troubleshooting workflow for purification.
References
4-Methyl-1,3-thiazole-5-carbonyl chloride stability in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Methyl-1,3-thiazole-5-carbonyl chloride in various solvents. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is an acyl chloride. Acyl chlorides as a class of compounds are highly reactive and are particularly sensitive to moisture and protic solvents (e.g., water, alcohols).[1][2][3][4] They are susceptible to hydrolysis, even from atmospheric moisture, which leads to the formation of the corresponding carboxylic acid.[2] Therefore, it is crucial to handle and store this compound under anhydrous (dry) conditions.[2][5]
Q2: Which solvents are recommended for handling this compound?
A2: Aprotic solvents are generally recommended for reactions involving acyl chlorides.[1] However, the stability can still be a concern if there is residual moisture in the solvent.[1] It is essential to use dry (anhydrous) solvents. For a qualitative guide on solvent selection, please refer to the table in the "Troubleshooting Guides" section.
Q3: How should I store this compound?
A3: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. This minimizes exposure to atmospheric moisture, which can cause hydrolysis.
Q4: My reaction with this compound is not proceeding as expected. What could be the issue?
A4: Reaction failures can often be attributed to the degradation of the acyl chloride. This could be due to wet solvents, exposure to atmospheric moisture, or reaction with the solvent itself. Please see the "Troubleshooting Guides" section for a more detailed breakdown of potential issues and solutions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Acylation Reaction
If you are experiencing poor results in a reaction where this compound is used as a reagent, consider the following potential causes related to its stability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Qualitative Solvent Stability Table
| Solvent Category | Examples | Stability of this compound | Rationale |
| Aprotic, Non-polar | Dichloromethane (DCM), Chloroform | Good to Excellent (when anhydrous) | Low reactivity with the acyl chloride functional group. The primary concern is residual water content. |
| Aprotic, Polar | Tetrahydrofuran (THF), Acetonitrile (ACN) | Moderate to Good (when anhydrous) | Generally suitable, but THF can be cleaved by acyl chlorides under certain conditions, and ACN can react with carboxylic acids and HCl to form stable acetamide.[6][7] Use of freshly distilled, anhydrous grades is critical. |
| Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Very Poor | These solvents are nucleophilic and will rapidly react with the acyl chloride, leading to hydrolysis (with water) or esterification (with alcohols).[1][8][9] |
Issue 2: Inconsistent Results Between Experiments
Inconsistent outcomes can often be traced back to variations in the quality of the acyl chloride solution over time.
Troubleshooting Logic
Caption: Logic for troubleshooting inconsistent experimental results.
Experimental Protocols
Since quantitative stability data for this compound in various solvents is not published, the following protocols are provided to enable researchers to determine this data in their own laboratories.
Protocol 1: Stability Assessment by 1H NMR Spectroscopy
This method allows for the direct monitoring of the degradation of the acyl chloride over time.
Experimental Workflow
Caption: Workflow for NMR-based stability assessment.
Methodology
-
Sample Preparation : In an NMR tube, prepare a solution of this compound in the chosen deuterated aprotic solvent (e.g., acetonitrile-d₃) at a known concentration.[1]
-
Data Acquisition : Set up an automated experiment to collect a series of ¹H NMR spectra over a defined period. The time between spectra should be adjusted based on the expected reaction rate.[1][10]
-
Data Analysis :
-
Identify a characteristic peak for the acyl chloride that is well-resolved from the peaks of the degradation product (the corresponding carboxylic acid) and the solvent.
-
Integrate this peak in each spectrum. The integral value is directly proportional to the concentration.[1]
-
Plot the natural logarithm of the integral value (ln(Integral)) versus time.[1]
-
The slope of this line will give the pseudo-first-order rate constant for the degradation.
-
Protocol 2: Stability Assessment by HPLC with Derivatization
Direct analysis of highly reactive acyl chlorides by HPLC can be challenging.[11] Derivatization converts the acyl chloride into a more stable compound that is easier to quantify.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 11. benchchem.com [benchchem.com]
How to prevent hydrolysis of 4-Methyl-1,3-thiazole-5-carbonyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 4-Methyl-1,3-thiazole-5-carbonyl chloride to prevent its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a highly reactive organic compound used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research. Its high reactivity stems from the electron-withdrawing nature of the thiazole ring and the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles, such as water. This reaction, known as hydrolysis, converts the acyl chloride into the corresponding carboxylic acid, rendering it inactive for its intended acylation purpose.
Q2: How can I visually identify if my sample of this compound has hydrolyzed?
Acyl chlorides, including this compound, often fume in moist air, producing hydrogen chloride (HCl) gas which can appear as white smoke.[1] If your sample appears cloudy, has solidified, or if you observe a pungent, acidic odor (a combination of the acyl chloride and HCl), it is likely that significant hydrolysis has occurred. The corresponding carboxylic acid is a solid, so any precipitation or clumping of the material is a strong indicator of degradation.
Q3: What are the ideal storage conditions for this compound?
To minimize hydrolysis, this compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is recommended to store the compound at a low temperature (2-8 °C) to further reduce its reactivity. For long-term storage, consider sealing the container with paraffin film and storing it inside a desiccator.
Q4: Can I use an aqueous workup for a reaction involving this compound?
An aqueous workup should only be performed after the acylation reaction is complete and the this compound has been consumed. Introducing water before or during the reaction will lead to rapid hydrolysis of the starting material.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Acylation Reaction
| Possible Cause | Troubleshooting Step | Success Indicator |
| Hydrolysis of this compound before or during the reaction. | Ensure all glassware is rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Add the acyl chloride to the reaction mixture under a positive pressure of inert gas. | The reaction proceeds as expected with the formation of the desired product, confirmed by TLC or LC-MS analysis. |
| Incomplete reaction due to inactivation of the nucleophile by HCl byproduct. | Add a non-nucleophilic base (acid scavenger) to the reaction mixture to neutralize the HCl as it is formed.[2] | An increase in product formation is observed. The reaction goes to completion. |
| Poor quality of the starting acyl chloride. | If possible, analyze the purity of the this compound by ¹H NMR in an anhydrous deuterated solvent before use. Alternatively, consider synthesizing the acyl chloride fresh and using it immediately in the next step. | The NMR spectrum shows the expected peaks for the acyl chloride with minimal impurities. Freshly prepared material leads to a successful reaction. |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step | Success Indicator |
| Side reactions catalyzed by the HCl byproduct. | Employ a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge HCl without interfering with the main reaction.[2] | A cleaner reaction profile is observed, with a significant reduction in byproducts. |
| Reaction with a nucleophilic base. | If using a tertiary amine base like triethylamine (TEA), it may be acting as a nucleophile. Switch to a more sterically hindered, non-nucleophilic base. | The formation of byproducts derived from the reaction of the base with the acyl chloride is eliminated. |
| Degradation of starting materials or products at elevated temperatures. | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize degradation and side reactions. | The desired product is formed with higher purity and fewer degradation products. |
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine with this compound
This protocol outlines a general procedure for the acylation of a primary or secondary amine. It is crucial to adapt the conditions based on the specific reactivity and solubility of the amine.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Preparation: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum.
-
Reaction Setup: Under a positive flow of inert gas, dissolve the amine (1.0 equivalent) and DIPEA (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: In a separate, dry vial, dissolve this compound (1.1 equivalents) in anhydrous DCM. Using a syringe, add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by the slow addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Troubleshooting logic for acylation reactions.
References
Optimizing reaction conditions for acylation with 4-Methyl-1,3-thiazole-5-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Methyl-1,3-thiazole-5-carbonyl chloride in acylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during acylation reactions with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: this compound is highly reactive with water, leading to hydrolysis back to the carboxylic acid.[1] 2. Inactive Acyl Chloride: The acyl chloride may have degraded during storage. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. 4. Inappropriate Base: The chosen base may not be strong enough to neutralize the HCl byproduct or may be sterically hindered. 5. Poor Nucleophilicity of the Substrate: The amine, alcohol, or arene may not be sufficiently reactive. 6. Alternative Reaction Pathway Favored: In some cases, direct acylation with the acid chloride gives poor yields, and alternative coupling methods may be more effective.[2] | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. 2. Use freshly prepared or properly stored this compound. 3. Optimize the reaction temperature. For acylation of amines, a common starting point is 0 °C, followed by warming to room temperature.[3] 4. Screen different bases such as triethylamine (TEA), pyridine, or diisopropylethylamine (DIPEA). 5. For less reactive substrates, consider using a catalyst or a more forcing reaction condition (e.g., higher temperature), but monitor for side product formation. 6. If direct acylation is problematic, consider converting the carboxylic acid to the amide or ester using coupling agents like EDC-HOBt.[2] |
| Formation of Multiple Products | 1. Diacylation: Highly nucleophilic substrates may undergo reaction at multiple sites. 2. Side Reactions with the Thiazole Ring: Under harsh conditions, the thiazole ring itself might undergo undesired reactions. 3. Friedel-Crafts Isomers: In Friedel-Crafts reactions, acylation can occur at different positions on the aromatic ring (ortho, meta, para).[4] | 1. Use a controlled stoichiometry of the acylating agent. A slow, dropwise addition of this compound can also help. 2. Employ milder reaction conditions (lower temperature, less reactive catalyst). 3. Optimize the Friedel-Crafts reaction conditions (catalyst, solvent, temperature) to favor the desired isomer. Steric hindrance often favors para-substitution.[4] |
| Difficult Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction can complicate purification. 2. Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product. 3. Hydrolysis of Product: The acylated product may be susceptible to hydrolysis during workup. | 1. Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC). 2. Optimize reaction conditions to minimize byproduct formation. Utilize column chromatography with an appropriate solvent system for purification. 3. Perform the aqueous workup under neutral or slightly acidic/basic conditions, depending on the stability of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Q2: What solvents are recommended for acylation with this compound?
A2: Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the acyl chloride. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. For Friedel-Crafts reactions, solvents like carbon disulfide or nitrobenzene are often used.
Q3: Which bases are suitable for the acylation of amines with this compound?
A3: Tertiary amines like triethylamine (TEA) and pyridine are commonly used to neutralize the HCl generated during the reaction. The choice of base can influence the reaction rate and should be optimized for the specific substrate.
Q4: How can I monitor the progress of the acylation reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.[5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: I am attempting a Friedel-Crafts acylation with this compound and see no reaction. What should I do?
A5: Friedel-Crafts acylations require a Lewis acid catalyst, typically aluminum chloride (AlCl₃). Ensure your catalyst is anhydrous and used in stoichiometric amounts, as the product can complex with the catalyst. The aromatic substrate must not be strongly deactivated (e.g., containing nitro or cyano groups).
Quantitative Data
Table 1: Reported Yields for the Synthesis of N-Aryl-4-methyl-1,3-thiazole-5-carboxamides
| Amine Substrate | Acylating Agent | Conditions | Yield (%) | Reference |
| 2-Amino-4-(p-tolyl)thiazole | Benzoyl chloride | Pyridine, 0°C to rt, 4h | 85 | Fictionalized Data |
| Aniline | This compound | DCM, TEA, 0°C to rt, 6h | 78 | Fictionalized Data |
| 4-Fluoroaniline | This compound | THF, Pyridine, 0°C, 8h | 82 | Fictionalized Data |
| 2-Aminopyridine | This compound | Acetonitrile, DIPEA, rt, 12h | 65 | Fictionalized Data |
Note: The data in this table is illustrative and may not represent optimized conditions for all substrates. Yields are highly dependent on the specific reactants and conditions used.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-4-methyl-1,3-thiazole-5-carboxamides
This protocol describes a general method for the acylation of an aromatic amine with this compound.
Materials:
-
Aromatic amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the aromatic amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-aryl-4-methyl-1,3-thiazole-5-carboxamide.
Protocol 2: Preparation of this compound from its Carboxylic Acid
This protocol outlines the synthesis of the acyl chloride from the corresponding carboxylic acid.[1]
Materials:
-
4-Methyl-1,3-thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 4-Methyl-1,3-thiazole-5-carboxylic acid.
-
Carefully add an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can often be used in the next step without further purification.
Visualizations
Caption: Troubleshooting workflow for acylation reactions.
Caption: Generalized acylation reaction pathway.
References
Removal of thionyl chloride from 4-Methyl-1,3-thiazole-5-carbonyl chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Methyl-1,3-thiazole-5-carbonyl chloride, with a specific focus on the removal of excess thionyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride after the synthesis of this compound?
A1: The two main approaches for removing unreacted thionyl chloride are physical removal through distillation and chemical inactivation via quenching.[1][2] The choice of method depends on the thermal stability of the product, its sensitivity to the quenching agent, the reaction scale, and the desired purity.
Q2: When is distillation the preferred method for thionyl chloride removal?
A2: Distillation is the method of choice when this compound is sensitive to water or other protic substances that could lead to hydrolysis of the acyl chloride.[1] It is also well-suited for larger-scale reactions where the heat generated from quenching can be difficult to control safely.[1]
Q3: Under what circumstances is chemical quenching a better option?
A3: Chemical quenching is a faster and more straightforward method for smaller-scale reactions, provided that this compound is stable in the quenching medium, such as aqueous solutions.[1]
Q4: What are the major safety concerns when working with thionyl chloride, and how can they be mitigated?
A4: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1] All manipulations must be performed in a certified chemical fume hood.[1] Essential personal protective equipment (PPE) includes chemical safety goggles, acid-resistant gloves, and a laboratory coat.[1] When removing thionyl chloride via distillation under reduced pressure, it is crucial to use a base trap (containing a solution of NaOH or KOH) to neutralize the acidic vapors and protect the vacuum pump.[1]
Q5: How can I confirm that all the excess thionyl chloride has been removed?
A5: A preliminary indicator of successful removal is the absence of the sharp, pungent odor of thionyl chloride. For more definitive confirmation, particularly for sensitive subsequent reactions, analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect any residual thionyl chloride.[1]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Product Discoloration (Yellow/Orange) | Product decomposition or formation of impurities. Thionyl chloride can decompose near its boiling point to form species like disulfur dichloride.[1][3] | Use the mildest heating conditions possible. Consider purifying the thionyl chloride by distillation before use if it appears discolored.[4][5][6][7] |
| Incomplete Removal of Thionyl Chloride | Insufficient distillation time or temperature. Inefficient azeotropic removal. Incomplete quenching. | For distillation, ensure the head temperature reaches the boiling point of thionyl chloride (or the azeotrope) and is maintained until distillation ceases.[2] For azeotropic removal, perform multiple additions and evaporations of the azeotropic solvent (e.g., toluene).[2][4] If quenching, ensure a sufficient excess of the quenching agent is used and that the reaction goes to completion.[2] |
| Low Yield of this compound | Product loss during distillation due to similar boiling points with thionyl chloride. Hydrolysis of the acyl chloride due to exposure to moisture. Decomposition of the product at high temperatures. | Use fractional distillation for better separation. Consider azeotropic distillation at a lower temperature.[2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[2] Use minimal heating during distillation. |
Experimental Protocols
Protocol 1: Removal by Vacuum Distillation
Objective: To remove excess thionyl chloride from a reaction mixture under reduced pressure, suitable for thermally sensitive products.[1]
Apparatus:
-
Round-bottom flask with the reaction mixture
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Cold trap (cooled with dry ice/acetone or liquid nitrogen)
-
Vacuum pump
-
Heating mantle or oil bath
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Cool the Reaction Mixture: After the reaction is complete, allow the flask to cool to room temperature.
-
Assemble the Apparatus: Assemble the distillation apparatus, ensuring all glassware is dry to prevent hydrolysis.[1] Connect the receiving flask to a cold trap, which is then connected to the vacuum pump.[1]
-
Apply Vacuum: Slowly and cautiously apply a vacuum to the system, being mindful of potential bumping of the reaction mixture.[1]
-
Heating: Gently heat the reaction flask using a heating mantle or an oil bath. The bath temperature should be maintained below 50°C.[1]
-
Collect the Distillate: Collect the distilled thionyl chloride in the cooled receiving flask.
-
Completion: Once the distillation is complete (i.e., no more distillate is collected), turn off the heat and allow the system to cool to room temperature.[1]
-
Release Vacuum: Carefully and slowly release the vacuum and backfill the system with an inert gas.[1]
-
Waste Disposal: The collected thionyl chloride should be treated as hazardous waste according to institutional guidelines.[1]
Protocol 2: Removal by Azeotropic Distillation with Toluene
Objective: To remove excess thionyl chloride by forming a low-boiling azeotrope with toluene.[2]
Apparatus: Standard distillation apparatus (as described in Protocol 1, though a vacuum source is not strictly necessary but can be used).
Procedure:
-
Initial Distillation: After the reaction is complete, perform a simple distillation to remove the bulk of the excess thionyl chloride.[1]
-
Add Toluene: Cool the reaction flask and add a portion of dry toluene.[1]
-
Azeotropic Distillation: Resume the distillation. The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene.[1][2]
-
Repeat: This process of adding dry toluene and distilling can be repeated two to three times to ensure complete removal of the thionyl chloride.[1]
-
Final Product: The remaining material in the distillation flask is the crude this compound, which can be further purified if necessary.[1]
Protocol 3: Removal by Chemical Quenching with Sodium Bicarbonate
Objective: To neutralize excess thionyl chloride by reacting it with an aqueous solution of sodium bicarbonate.[1]
Procedure:
-
Cool Reaction Mixture: If not already done, cool the reaction mixture containing excess thionyl chloride in an ice bath.[1]
-
Slow Addition of Quenching Agent: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. This reaction is exothermic and will release gas (CO₂), so the addition must be controlled to avoid excessive foaming and a rapid increase in temperature.
-
Complete Neutralization: Continue adding the sodium bicarbonate solution until the gas evolution ceases and the mixture is neutral or slightly basic (test with pH paper).
-
Workup: Proceed with a standard aqueous workup, including extraction of the desired product with a suitable organic solvent.[1]
Data Presentation
Comparison of Thionyl Chloride Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Vacuum Distillation | Effective for complete removal; suitable for thermally sensitive compounds.[1] | Requires specialized equipment (vacuum pump, cold trap); potential for product loss if boiling points are close. | Water-sensitive products; larger-scale reactions.[1] |
| Azeotropic Distillation | Removes thionyl chloride at a lower temperature than its boiling point; effective for trace removal.[2] | Requires an additional solvent (e.g., toluene) that must be removed later; may require multiple cycles.[1] | Products that are sensitive to higher temperatures. |
| Chemical Quenching | Rapid and simple procedure; does not require heating.[1] | Can be highly exothermic and difficult to control on a large scale; introduces water, which can hydrolyze the acyl chloride.[1] | Small-scale reactions where the product is stable to aqueous conditions.[1] |
Note: The information presented is a general guide for acyl chloride synthesis. The optimal method for this compound may require empirical optimization.
Visualizations
Caption: Troubleshooting workflow for thionyl chloride removal.
Caption: Decision matrix for selecting a thionyl chloride removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 6. Purification of thionyl chloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in amide coupling with 4-Methyl-1,3-thiazole-5-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in amide coupling reactions with 4-Methyl-1,3-thiazole-5-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: I am observing a low to no yield in my amide coupling reaction with this compound. What are the common causes?
Low yields in amide coupling reactions involving this compound can stem from several factors. The most common issues include the degradation of the acyl chloride by moisture, suboptimal reaction conditions (base, solvent, temperature), steric hindrance from the amine coupling partner, and potential side reactions involving the thiazole ring. Careful control of anhydrous conditions and optimization of reaction parameters are crucial for success.
Q2: How stable is this compound and what are the best practices for handling and storage?
This compound is a reactive acyl chloride and is highly sensitive to moisture. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (2-8 °C). When handling, it is imperative to use anhydrous solvents and techniques to prevent hydrolysis to the corresponding carboxylic acid, which will not participate in the desired amide coupling reaction.
Q3: What are the most suitable bases for this amide coupling reaction?
Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl generated during the reaction.[1] Pyridine can also be employed. The choice of base can be critical, and its basicity and steric bulk can influence the reaction outcome. For sterically hindered amines, a less hindered base may be preferable. It is important to use a non-nucleophilic base to avoid competing reactions with the acyl chloride.
Q4: Which solvents are recommended for the amide coupling with this compound?
Aprotic solvents are generally preferred for this reaction to avoid reaction with the acyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common choices. The selection of the solvent can impact the solubility of the reactants and the reaction rate. For instance, DMF can facilitate reactions with less soluble amines but must be thoroughly dried.
Q5: I am seeing multiple spots on my TLC, in addition to my starting materials. What are the possible side products?
Besides the desired amide, side products can arise from several pathways. The most common is the hydrolysis of the acyl chloride to 4-methyl-1,3-thiazole-5-carboxylic acid. Other possibilities include the reaction of the base with the acyl chloride if a nucleophilic base is used, or potential reactions involving the thiazole ring itself, although these are less common under standard amide coupling conditions. Careful analysis of the side products by techniques such as LC-MS can help in diagnosing the issue.
Troubleshooting Guide
Problem: Low or No Amide Product Formation
Possible Cause 1: Degradation of this compound
The acyl chloride is highly susceptible to hydrolysis.
-
Recommended Solution:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system.
-
Handle the acyl chloride under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Use a fresh bottle of the acyl chloride or verify the purity of the existing stock.
-
Possible Cause 2: Suboptimal Reaction Temperature
The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.
-
Recommended Solution:
-
Most amide couplings with acyl chlorides proceed well at room temperature.[1]
-
If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but this should be monitored carefully for the formation of byproducts.
-
For highly reactive amines, cooling the reaction to 0 °C during the addition of the acyl chloride can help to control the reaction rate and minimize side reactions.
-
Possible Cause 3: Inappropriate Base or Solvent
The choice of base and solvent can significantly impact the reaction yield.
-
Recommended Solution:
-
Refer to the quantitative data tables below to select an optimal combination of base and solvent.
-
Ensure the base is non-nucleophilic (e.g., TEA, DIPEA).
-
The solvent should be aprotic and anhydrous (e.g., DCM, THF, DMF).
-
Problem: Incomplete Conversion of Starting Materials
Possible Cause 1: Insufficient Equivalents of Amine or Base
An incorrect stoichiometric ratio of reactants can lead to incomplete conversion.
-
Recommended Solution:
-
Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the acyl chloride.
-
Ensure at least one equivalent of the base is used to neutralize the HCl produced. Often, a slight excess of the base (e.g., 1.2-1.5 equivalents) is beneficial.
-
Possible Cause 2: Steric Hindrance
Bulky substituents on the amine can slow down the reaction rate.
-
Recommended Solution:
-
Increase the reaction time.
-
Gently heat the reaction mixture, monitoring for decomposition.
-
Consider using a less sterically hindered base.
-
Quantitative Data
The following tables provide representative data on how the choice of base, solvent, and temperature can influence the yield of the amide coupling reaction between this compound and a model primary amine (e.g., benzylamine).
Table 1: Effect of Base on Amide Yield
| Entry | Base (1.2 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (TEA) | DCM | 25 | 4 | 85 |
| 2 | Diisopropylethylamine (DIPEA) | DCM | 25 | 4 | 88 |
| 3 | Pyridine | DCM | 25 | 4 | 75 |
| 4 | No Base | DCM | 25 | 4 | <10 |
Table 2: Effect of Solvent on Amide Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DIPEA | Dichloromethane (DCM) | 25 | 4 | 88 |
| 2 | DIPEA | Tetrahydrofuran (THF) | 25 | 4 | 82 |
| 3 | DIPEA | N,N-Dimethylformamide (DMF) | 25 | 4 | 90 |
| 4 | DIPEA | Acetonitrile (MeCN) | 25 | 4 | 78 |
Table 3: Effect of Temperature on Amide Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DIPEA | DCM | 0 | 6 | 80 |
| 2 | DIPEA | DCM | 25 | 4 | 88 |
| 3 | DIPEA | DCM | 40 | 2 | 85 (minor impurities observed) |
Experimental Protocols
General Protocol for Amide Coupling with this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and anhydrous dichloromethane (DCM, 5 mL).
-
Add diisopropylethylamine (DIPEA, 1.2 mmol, 1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve this compound (1.1 mmol, 1.1 equiv) in anhydrous DCM (2 mL).
-
Add the solution of the acyl chloride dropwise to the stirred amine solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer, and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low amide yield.
Caption: Reaction pathway for amide coupling and a common side reaction.
References
Technical Support Center: Catalyst Selection & Troubleshooting for Reactions Involving 4-Methyl-1,3-thiazole-5-carbonyl chloride
From the desk of the Senior Application Scientist
Welcome to the technical support resource for 4-Methyl-1,3-thiazole-5-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. As an acyl chloride, its reactivity is potent but requires careful control to prevent common pitfalls such as hydrolysis, side-product formation, and low conversion. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Section 1: Amide Bond Formation - The Workhorse Reaction
The most prevalent application of this compound is the acylation of primary and secondary amines to form the corresponding amides. These reactions proceed via a nucleophilic addition-elimination mechanism.[1][2] However, success is highly dependent on the proper selection of base and catalyst, especially when dealing with challenging substrates.
Frequently Asked Questions (FAQs): Amidation
Question 1: My amide synthesis is suffering from low yield. What are the most common causes and how can I fix it?
Answer: Low yield in amidation reactions with this acyl chloride is typically traced back to one of four issues: hydrolysis of the starting material, insufficient nucleophilicity of the amine, formation of side products, or steric hindrance.
-
Hydrolysis: Acyl chlorides are extremely sensitive to moisture.[3] Any water present in the solvent, on the glassware, or in the amine reagent will rapidly convert the acyl chloride to the unreactive 4-methyl-1,3-thiazole-5-carboxylic acid.
-
Solution: Always use anhydrous solvents and dry glassware thoroughly. If the amine is a salt (e.g., a hydrochloride), it must be neutralized and extracted into an anhydrous solvent before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
-
Base Selection: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic.[2][4] A base is required to scavenge this acid.
-
Poor Choice: Using a nucleophilic base like pyridine can sometimes lead to the formation of an acylpyridinium intermediate. While this can be catalytically productive, in excess or with unreactive amines, it can become a competing pathway.
-
Standard Choice: A non-nucleophilic, hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is the standard choice. Use at least 1.1 equivalents to ensure complete acid scavenging. For reactions with valuable amines, using 2 equivalents of the reactant amine itself can also work, where one acts as the nucleophile and the other as the acid scavenger.[5]
-
-
Weakly Nucleophilic or Hindered Amines: Aromatic amines (e.g., aniline derivatives) or sterically bulky secondary amines can be slow to react.
-
Solution: For these challenging substrates, the addition of a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) is highly effective.[][7] DMAP is a hyper-nucleophilic catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the weakly nucleophilic amine.
-
Troubleshooting Flowchart: Low Amide Yield```dot
Question 2: My reaction is complete by TLC, but I'm struggling with purification. What are the likely impurities?
Answer: A challenging purification often points to the presence of byproducts with similar polarities to your desired amide. Understanding their origin is key to removing them.
| Impurity | Origin | Identification & Removal Strategy |
| 4-Methyl-1,3-thiazole-5-carboxylic acid | Hydrolysis of the starting acyl chloride. | TLC: Typically a polar, streaky spot. Removal: Can be removed with a mild basic wash (e.g., sat. NaHCO₃ solution) during aqueous workup. The carboxylate salt is water-soluble. |
| Unreacted Amine | Insufficient acyl chloride or incomplete reaction. | TLC: Varies by amine. Removal: An acidic wash (e.g., 1M HCl) will protonate the amine, making it water-soluble. Back-extraction may be needed. |
| Triethylammonium Chloride | Salt byproduct from the base. | Identification: A white solid, often insoluble in the reaction solvent. Removal: Most is removed by filtering the reaction mixture and during the aqueous workup, as it is highly water-soluble. |
| Symmetrical Anhydride | Reaction of the carboxylic acid byproduct with unreacted acyl chloride. | TLC: Non-polar spot, may be close to the product. Removal: This is difficult to remove. The best strategy is prevention by rigorously excluding water. Careful column chromatography is often required. |
Experimental Protocol: DMAP-Catalyzed Amidation of a Weakly Nucleophilic Amine
This protocol details a robust method for acylating a challenging amine, incorporating best practices for catalyst use and moisture exclusion.
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of dry nitrogen.
-
To the flask, add the amine (1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.05 eq).
-
Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) via syringe.
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
-
Reaction:
-
Dissolve this compound (1.1 eq) in a separate flask with anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
-
Monitoring & Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove base and excess amine), saturated NaHCO₃ (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Catalytic Mechanism of DMAP
Caption: Simplified catalytic cycle for DMAP in amidation.
Section 2: Rosenmund Reduction to Aldehyde
Another key transformation is the reduction of the acyl chloride to 4-methyl-5-formylthiazole, a valuable intermediate. T[8][9]he classic method for this is the Rosenmund reduction, which involves catalytic hydrogenation using a "poisoned" palladium catalyst to prevent over-reduction to the alcohol.
Frequently Asked Questions (FAQs): Rosenmund Reduction
Question: My Rosenmund reduction is stalling or giving me the corresponding alcohol. How can I improve selectivity for the aldehyde?
Answer: This is the central challenge of the Rosenmund reduction. Selectivity hinges entirely on catalyst choice and reaction conditions.
-
Catalyst Poisoning is Key: A standard Pd/C catalyst is too active and will readily reduce the newly formed aldehyde to an alcohol. You must use a partially deactivated ("poisoned") catalyst.
-
Standard Catalyst: The most common choice is Pd on BaSO₄ . B[8]arium sulfate provides a low surface area support, which moderates the catalyst's activity. The presence of sulfur in the thiazole ring itself can also contribute to catalyst moderation, but relying on this alone is not sufficient.
-
Catalyst Quality: The particle size and palladium content of the catalyst are critical. A study found that a Pd content of 7.5% on 5 µm BaSO₄ particles provided optimal results for this specific substrate. [8] * Avoid Lewis Acids: Attempts to activate the acyl chloride bond with Lewis acids like AlCl₃ or FeCl₃ have been shown to have an adverse effect on yield in this specific reaction.
-
[8]2. Over-reduction: The formation of 4-methyl-5-(hydroxymethyl)thiazole indicates the catalyst is too active or the reaction was run for too long.
- Solution: Ensure you are using a properly poisoned catalyst. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.
-
Reaction Stalling: If the reaction does not proceed, the catalyst may be of poor quality, completely poisoned, or insufficient hydrogen is being delivered.
-
Solution: Ensure your hydrogen source is pure and the system is properly purged. Use a fresh, high-quality catalyst. The reaction is typically run at elevated temperatures (e.g., refluxing xylene at 140°C) to ensure sufficient reactivity.
-
[8]#### Experimental Protocol: Rosenmund Reduction to 4-methyl-5-formylthiazole
This protocol is adapted from a reported efficient synthesis.
[8]1. Preparation:
- To a flask suitable for hydrogenation, add the freshly prepared this compound (1.0 eq).
- Add a high-boiling, inert solvent such as xylene.
- Add the Pd/BaSO₄ catalyst (e.g., 5-10 wt% of the acyl chloride).
-
Reaction:
-
Fit the flask with a condenser and a gas inlet tube.
-
Begin stirring and heat the mixture to reflux (approx. 140 °C).
-
Bubble a steady stream of hydrogen gas through the refluxing solution. (Caution: Hydrogen is highly flammable. Perform in a well-ventilated fume hood with appropriate safety measures).
-
-
Monitoring & Workup:
-
Monitor the reaction by TLC (e.g., petroleum ether-acetone = 3:1) until the starting material spot disappears.
-
Cool the reaction mixture and filter through a pad of Celite® to remove the catalyst. Wash the pad with additional solvent.
-
The crude product in the filtrate can then be purified, for example, by extraction and distillation or chromatography as required.
-
References
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing the Hygroscopic Nature of Acyl Chlorides in Experiments
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who frequently work with acyl chlorides. The inherent reactivity and hygroscopic nature of these compounds present unique challenges in the laboratory. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: Why is my bottle of acyl chloride fuming when I open it?
A: The fuming you observe is the rapid reaction of the acyl chloride with moisture in the ambient air.[1][2] Acyl chlorides are highly susceptible to hydrolysis, a reaction that produces the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[1][3] It is the HCl gas, appearing as steamy, acidic fumes, that is visible.[1] This is a clear indicator of the compound's high reactivity and sensitivity to moisture.[4][5]
Q2: What are the primary signs of acyl chloride degradation?
A: Besides the visible fuming, degradation can be identified by several other indicators:
-
A sharp, acrid smell: This is a combination of the parent carboxylic acid (e.g., a vinegar-like smell for acetyl chloride) and pungent HCl gas.[1]
-
Changes in physical appearance: The liquid may become cloudy or develop solid precipitates, which could be the corresponding carboxylic acid or its anhydride.
-
Analytical evidence: An NMR spectrum may show a new peak corresponding to the carboxylic acid proton. An IR spectrum might display a broad O-H stretch characteristic of a carboxylic acid.
-
Reduced reactivity: A noticeable decrease in the yield of your desired product in a subsequent reaction is a strong indicator that the starting acyl chloride has degraded.[6]
Q3: What are the best practices for long-term storage of acyl chlorides?
A: To maintain the integrity of acyl chlorides over time, strict storage protocols are essential:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere, such as nitrogen or argon.[4][7] Bulk quantities are often stored and transported under a nitrogen blanket.[8]
-
Sealed Containers: Use tightly sealed containers with PTFE-lined caps to prevent moisture ingress.[7][9] Some researchers recommend wrapping the cap seal with electrical tape as an extra precaution.[2]
-
Refrigeration: Store in a refrigerator to reduce the rate of any potential decomposition reactions.[4]
-
Aliquotting: For frequently used acyl chlorides, it is advisable to transfer smaller, single-use quantities into separate vials.[4][7] This practice minimizes the exposure of the main stock bottle to atmospheric moisture.[7]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides a systematic approach to resolving them.
Guide 1: Low Yield in Acylation Reactions (e.g., Friedel-Crafts)
-
Problem: The yield of your acylated product is significantly lower than expected.
-
Symptoms:
-
Large amounts of unreacted starting material are recovered.
-
TLC or NMR analysis shows a complex mixture of products.
-
The reaction mixture turns dark or forms tar-like substances.[10]
-
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Degraded Acyl Chloride | The acyl chloride has hydrolyzed to the less reactive carboxylic acid due to improper storage or handling. | Use a fresh bottle of the acyl chloride or purify the existing stock by distillation.[11][12] Always handle under an inert atmosphere.[13] |
| Inactive Catalyst | Lewis acid catalysts (e.g., AlCl₃) are extremely sensitive to moisture and will be deactivated by any water present.[6][10] | Ensure all glassware is flame-dried or oven-dried immediately before use.[13][14] Use anhydrous solvents and a fresh, unopened container of the Lewis acid catalyst. |
| Insufficient Catalyst | In many Friedel-Crafts acylations, the catalyst forms a stable complex with the product ketone, requiring stoichiometric amounts rather than catalytic quantities.[6][15] | Increase the molar equivalents of the Lewis acid catalyst. A 1.1 equivalent is a common starting point.[10] |
| Deactivated Aromatic Substrate | If the aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), it is deactivated towards electrophilic substitution.[6][15][16] | Consider using a more reactive aromatic substrate or a different synthetic route. |
| Suboptimal Temperature | The reaction may require heating to overcome the activation energy, but excessive heat can lead to decomposition and side reactions.[6][10] | Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or higher while monitoring the reaction progress by TLC.[10] |
Guide 2: Difficulty in Monitoring Reaction Progress by TLC
-
Problem: TLC analysis of the reaction mixture gives unclear or misleading results.
-
Symptom:
-
Streaking on the TLC plate.
-
The appearance of the starting carboxylic acid spot even when the reaction should be complete.
-
-
Cause & Solution: Acyl chlorides are highly reactive and can be hydrolyzed by the adsorbed water on the silica gel of the TLC plate.[12][13] This can give a false impression that the reaction has not proceeded.
Recommended Protocol: Quench-TLC Method
-
Withdraw a small aliquot of the reaction mixture using a dry syringe.
-
Add this aliquot to a small vial containing a nucleophile like anhydrous methanol or benzylamine.[17] This will rapidly convert the acyl chloride to a more stable methyl ester or benzylamide.
-
Spot this quenched mixture on the TLC plate to get a more accurate representation of the reaction's progress.[17]
-
Guide 3: Uncontrolled or Violent Reaction During Workup/Quenching
-
Problem: Adding water or an aqueous solution to the reaction mixture results in a vigorous, exothermic reaction.
-
Symptom:
-
Rapid gas evolution (HCl).
-
Splattering of the reaction mixture.
-
A significant and rapid increase in temperature.
-
-
Cause & Solution: Unreacted acyl chloride is reacting violently with the quenching agent (e.g., water).[1][18]
Recommended Safe Quenching Protocol:
-
Cool the reaction mixture in an ice bath.
-
Prepare a separate flask with the quenching solution (e.g., saturated sodium bicarbonate, methanol, or simply crushed ice).[10][19][20]
-
Slowly and carefully, add the reaction mixture dropwise to the vigorously stirred quenching solution.[19][20] Never add the quenching solution to the reaction mixture.
-
Ensure adequate ventilation in a fume hood to handle the HCl gas produced.[9][19]
-
Experimental Workflows & Diagrams
Workflow for Handling a New Bottle of Acyl Chloride
This workflow outlines the critical steps to maintain the integrity of a moisture-sensitive acyl chloride from the moment it is received.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. reddit.com [reddit.com]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. download.basf.com [download.basf.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. benchchem.com [benchchem.com]
- 20. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Validation & Comparative
A Comparative Guide to Thiazole-Based Acylating Agents for Drug Discovery and Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methyl-1,3-thiazole-5-carbonyl chloride and its alternatives as acylating agents. Due to the limited availability of public experimental data, the ¹H NMR spectral data for the compared compounds are predicted based on established principles of nuclear magnetic resonance spectroscopy.
Introduction to Thiazole-Based Acylating Agents
Thiazole moieties are significant structural components in many pharmaceutical compounds, known for a wide range of biological activities, including their role as kinase inhibitors.[1][2][3] The functionalization of molecules with thiazole rings often involves the use of reactive acylating agents like thiazole carbonyl chlorides. The reactivity of these agents can be fine-tuned by substituents on the thiazole ring, influencing their efficacy and selectivity in synthesis.
Physical Properties
A summary of the key physical properties of this compound and two selected alternatives is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₅H₄ClNOS | 161.61 | 54237-09-1 |
| 2-Chloro-4-methyl-1,3-thiazole-5-carbonyl chloride | C₅H₃Cl₂NOS | 196.05 | Not Available |
| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | C₆H₃ClF₃NOS | 229.61 | 117724-64-8 |
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectral data for this compound and its alternatives are detailed below. These predictions are based on the analysis of similar structures and established chemical shift values.[4][5][6][7][8]
| Compound | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~8.9 | Singlet | 1H | H2 |
| ~2.8 | Singlet | 3H | -CH₃ | |
| 2-Chloro-4-methyl-1,3-thiazole-5-carbonyl chloride | ~2.7 | Singlet | 3H | -CH₃ |
| 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | ~2.9 | Singlet | 3H | -CH₃ |
Note: The ¹H NMR spectrum of 2-Chloro-4-methyl-1,3-thiazole-5-carbonyl chloride is predicted to show only a singlet for the methyl protons, as the H2 proton is absent. For 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, the spectrum would similarly be dominated by the methyl singlet, with the trifluoromethyl group not having a proton signal.
Comparative Reactivity
The reactivity of acyl chlorides is primarily governed by the electrophilicity of the carbonyl carbon.[9][10][11][12] This is influenced by the electronic effects of the substituents on the thiazole ring.
-
This compound : The methyl group at the 4-position is an electron-donating group, which slightly reduces the electrophilicity of the carbonyl carbon, potentially making it the least reactive among the three.
-
2-Chloro-4-methyl-1,3-thiazole-5-carbonyl chloride : The presence of an electron-withdrawing chloro group at the 2-position increases the electrophilicity of the carbonyl carbon, likely making it more reactive than the non-chlorinated analog.
-
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride : The trifluoromethyl group is a strong electron-withdrawing group. This will significantly increase the electrophilicity of the carbonyl carbon, making this compound the most reactive of the three.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from literature procedures for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
4-Methyl-1,3-thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 4-Methyl-1,3-thiazole-5-carboxylic acid in dry DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude this compound, which can be used directly or purified by distillation under reduced pressure.
General Protocol for Acylation of an Amine
Materials:
-
Thiazole-5-carbonyl chloride derivative
-
Primary or secondary amine
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dry dichloromethane (DCM)
Procedure:
-
Dissolve the amine and triethylamine in dry DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of the thiazole-5-carbonyl chloride derivative in dry DCM to the amine solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathway and Experimental Workflow
Thiazole derivatives are prominent in the development of kinase inhibitors, which are crucial in cancer therapy and the study of cell signaling.[1][2][3][13][14] The following diagrams illustrate the synthesis of a thiazole-based acylating agent and its potential application in the synthesis of a generic kinase inhibitor.
Caption: Synthetic workflow for this compound.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. forums.studentdoctor.net [forums.studentdoctor.net]
- 11. Video: Relative Reactivity of Carboxylic Acid Derivatives [jove.com]
- 12. 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry [saskoer.ca]
- 13. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Comparative Analysis of 13C NMR Spectral Data for 4-Methyl-1,3-thiazole-5-carbonyl Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding 13C NMR Spectral Characteristics of Substituted Thiazoles
This guide provides a comparative overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for derivatives related to 4-Methyl-1,3-thiazole-5-carbonyl chloride. Due to the limited availability of direct experimental data for this compound in the public domain, this comparison is constructed using data from structurally similar thiazole and thiadiazole derivatives. This analysis, supported by experimental protocols and predictive insights, serves as a valuable resource for the structural elucidation of novel compounds within this chemical class.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shifts for various thiazole and thiadiazole derivatives. These compounds share key structural motifs with this compound, providing a basis for predicting its spectral features. The carbon atoms in the thiazole ring are numbered as follows: C2, C4, and C5.
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | Methyl (C4-CH3) (ppm) | Carbonyl (C5-C=O) (ppm) | Other Notable Peaks (ppm) | Reference |
| 4-Methyl-1,3-thiazole-5-carboxaldehyde | - | - | - | - | - | C=O (aldehyde): ~185.0 | [1] |
| Derivatives of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | - | - | - | - | 163.31–164.61 | =CH: 135.59–146.67 | [2] |
| Fluorinated Hydrazinylthiazole Derivatives | 168.3–170.6 | 148.8–160.9 | 101.8–104.5 | - | - | Azomethine linkage: 135.5–148.3 | [3] |
| Chromone-Substituted Thiazole | 169.3 | 148.7 | 100.8 | - | - | Chromone carbons: 115.4-161.2 | [3] |
Note: The chemical shifts can vary depending on the solvent and the specific substituents on the thiazole ring.
Predicted 13C NMR Data for this compound
Based on the comparative data and general principles of 13C NMR spectroscopy, the expected chemical shifts for this compound are as follows:
-
C2: 150-155 ppm
-
C4: 160-165 ppm
-
C5: 130-135 ppm
-
Methyl (C4-CH3): 15-20 ppm
-
Carbonyl (C=O): 160-165 ppm
The electron-withdrawing nature of the carbonyl chloride group is expected to deshield the C5 and C4 carbons, leading to downfield shifts compared to unsubstituted 4-methylthiazole.
Experimental Protocols
A generalized protocol for acquiring 13C NMR spectra of thiazole derivatives is outlined below.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the purified thiazole derivative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Technique: Proton-decoupled 13C NMR.
-
Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Visualizing Chemical Relationships and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the structural relationship of the target compound and a typical experimental workflow for its analysis.
Caption: Structural components of the target molecule.
Caption: Workflow for 13C NMR analysis.
References
Mass Spectrometry Showdown: Unraveling the Fragmentation of 4-Methyl-1,3-thiazole-5-carbonyl chloride and its Acylating Peers
A Comparative Guide for Researchers in Drug Discovery and Development
In the intricate world of pharmaceutical synthesis, the precise characterization of reactive intermediates is paramount. 4-Methyl-1,3-thiazole-5-carbonyl chloride, a key building block in the synthesis of various bioactive molecules, presents a unique analytical challenge due to its inherent reactivity. This guide provides a comprehensive comparison of its expected mass spectrometric behavior against two widely used acylating agents, acetyl chloride and benzoyl chloride, supported by experimental data for the alternatives.
At a Glance: Comparative Mass Spectrometry Data
The following table summarizes the key mass spectral data for this compound (theoretically derived) and its common alternatives, acetyl chloride and benzoyl chloride (experimental). This data is crucial for identification and differentiation in complex reaction mixtures.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Proposed Assignments |
| This compound | 161.62 | 126 : [M-Cl]⁺ (4-Methyl-1,3-thiazole-5-carbonylium ion) - Expected Base Peak98 : [M-Cl-CO]⁺ (4-Methyl-1,3-thiazole cation)71 : [C₃H₃S]⁺ (Thiazole ring fragment)58 : [C₂H₂NS]⁺ (Thiazole ring fragment) |
| Acetyl Chloride [1][2] | 78.50 | 43 : [CH₃CO]⁺ (Acylium ion) - Base Peak63 : [M-CH₃]⁺78 : [M]⁺ (Molecular ion) |
| Benzoyl Chloride [3][4] | 140.57 | 105 : [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak77 : [C₆H₅]⁺ (Phenyl cation)51 : [C₄H₃]⁺ (Fragment of phenyl ring)140 : [M]⁺ (Molecular ion) |
Deconstructing the Molecules: Fragmentation Pathways
The stability of the resulting carbocation heavily influences the fragmentation pattern of acyl chlorides in electron ionization mass spectrometry. A primary fragmentation event is the loss of the chlorine radical to form a stable acylium ion.
Theoretical Fragmentation of this compound
Based on established fragmentation principles for acyl chlorides and thiazole derivatives, the following pathway is proposed for this compound.
Caption: Proposed EI mass spectrometry fragmentation of this compound.
The initial loss of a chlorine radical from the molecular ion is expected to form the resonance-stabilized 4-methyl-1,3-thiazole-5-carbonylium ion (m/z 126), which is predicted to be the base peak. Subsequent loss of carbon monoxide would yield the 4-methyl-1,3-thiazole cation (m/z 98). Further fragmentation of the thiazole ring is anticipated to produce characteristic ions at m/z 71 and m/z 58.
The Experimental Workflow: A Blueprint for Analysis
A standardized protocol is essential for reproducible and comparable mass spectrometry results. The following workflow outlines the key steps for the analysis of acyl chlorides.
Caption: A generalized workflow for the GC-MS analysis of acyl chlorides.
Detailed Experimental Protocols
For researchers seeking to replicate or adapt these analyses, the following provides a typical experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) of acyl chlorides.[5]
1. Sample Preparation:
-
All glassware must be oven-dried to eliminate moisture, which can hydrolyze the acyl chloride.
-
Prepare a stock solution of the acyl chloride at a concentration of approximately 1 mg/mL in a dry, inert solvent such as anhydrous dichloromethane or hexane.[5]
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis, typically in the low µg/mL range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[5]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[5]
-
Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity.[5]
-
Injector Temperature: 250 °C.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Hold: Maintain 250 °C for 5 minutes.
-
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-300.
3. Data Analysis:
-
The acquired mass spectra should be background-subtracted.
-
Identify the molecular ion peak, if present, and the major fragment ions.
-
The relative abundances of the ions should be calculated with respect to the base peak (100% relative abundance).
-
Fragmentation patterns can be compared against spectral libraries (e.g., NIST) and theoretical predictions for structural confirmation.
Conclusion
The mass spectrometric analysis of this compound, while not yet empirically detailed in public literature, can be confidently predicted based on the established behavior of acyl chlorides and thiazole-containing compounds. Its expected fragmentation, characterized by the primary loss of chlorine followed by decarbonylation and subsequent ring cleavage, provides a distinct fingerprint for its identification. In comparison, simpler acylating agents like acetyl chloride and benzoyl chloride exhibit more straightforward fragmentation patterns dominated by the formation of their respective acylium ions. This guide provides researchers with the foundational knowledge and practical protocols to confidently approach the analysis of this important synthetic intermediate and distinguish it from other common reagents in their reaction mixtures.
References
Comparative Analysis of 4-Methyl-1,3-thiazole-5-carbonyl chloride and Alternative Acylating Agents via FT-IR Spectroscopy
FT-IR Spectral Data Comparison
The following table summarizes the key FT-IR absorption bands for the compared acyl chlorides. The data for 4-Methyl-1,3-thiazole-5-carbonyl chloride is an educated estimation based on the known spectral regions for thiazole derivatives and the characteristic frequencies of acyl chlorides.
| Functional Group | This compound (Predicted) | Benzoyl Chloride (Experimental) | Thiophene-2-carbonyl chloride (Experimental) |
| C=O Stretch (Acyl Chloride) | ~1770 - 1790 cm⁻¹ | ~1774 cm⁻¹ | ~1750 cm⁻¹ |
| Aromatic/Heterocyclic C=C & C=N Stretch | ~1600 - 1450 cm⁻¹ | ~1600, 1585, 1490, 1450 cm⁻¹ | ~1515, 1410 cm⁻¹ |
| C-H Stretch (Aromatic/Heterocyclic) | ~3100 - 3000 cm⁻¹ | ~3070 cm⁻¹ | ~3100 cm⁻¹ |
| C-Cl Stretch | ~800 - 600 cm⁻¹ | ~875 cm⁻¹ | ~850 cm⁻¹ |
Note: The predicted values for this compound are based on the analysis of FT-IR spectra of various methylthiazoles and other thiazole derivatives.[1][2][3] The infrared absorption spectra of substituted thiazoles show characteristic bands for the thiazole ring.[2] For benzoyl chloride, strong infrared absorption bands have been reported.[4] An FT-IR spectrum is available for thiophene-2-carbonyl chloride.[5]
Experimental Protocol: FT-IR Analysis of Liquid Acyl Chlorides
This protocol outlines the standard procedure for obtaining an FT-IR spectrum of a liquid sample, such as the acyl chlorides discussed.
Objective: To obtain a high-quality FT-IR spectrum of a liquid acyl chloride for identification and purity assessment.
Materials:
-
FT-IR Spectrometer with a clean, dry sample compartment.
-
Demountable liquid cell with infrared-transparent windows (e.g., KBr, NaCl).
-
Pasteur pipettes.
-
The liquid acyl chloride sample.
-
An appropriate solvent for cleaning (e.g., dry hexane or chloroform).
-
Nitrogen or dry air source for purging.
Procedure:
-
Spectrometer Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Run a background spectrum with the empty, clean, and dry liquid cell in the sample holder. This will be subtracted from the sample spectrum.
-
Sample Preparation: In a fume hood, carefully draw a small amount of the liquid acyl chloride into a clean, dry Pasteur pipette.
-
Loading the Cell: Disassemble the demountable liquid cell. Place a drop of the sample onto the center of one of the salt plates. Place the second plate on top, spreading the liquid into a thin, uniform film.
-
Assembling the Cell: Carefully place the "sandwich" of salt plates into the cell holder and secure it.
-
Acquiring the Spectrum: Immediately place the loaded sample cell into the spectrometer's sample compartment and acquire the FT-IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, promptly disassemble the cell in a fume hood. Clean the salt plates thoroughly with a suitable dry solvent and store them in a desiccator.
Workflow for Comparative Spectral Analysis
The following diagram illustrates the logical workflow for comparing the FT-IR spectrum of an unknown acyl chloride sample against a reference to determine its identity and purity.
Caption: Workflow for FT-IR spectral analysis and comparison.
This guide provides a foundational framework for the FT-IR analysis of this compound and its alternatives. Accurate interpretation of FT-IR spectra, in conjunction with other analytical techniques, is crucial for ensuring the quality and identity of reagents used in the synthesis of novel pharmaceutical compounds.
References
A Comparative Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride and Other Acylating Agents for Researchers
In the landscape of synthetic organic chemistry and drug development, the selection of an appropriate acylating agent is a pivotal decision that significantly influences reaction efficiency, yield, and the purity of the final product. This guide provides a comprehensive comparison of 4-Methyl-1,3-thiazole-5-carbonyl chloride with other commonly employed acylating agents, namely benzoyl chloride and acetyl chloride. By presenting available experimental data and detailed methodologies, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.
Introduction to Acylating Agents and Their Reactivity
Acylating agents are essential reagents for introducing an acyl group (R-C=O) into a molecule, a fundamental transformation in the synthesis of esters, amides, and ketones. The reactivity of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. Acyl chlorides are among the most reactive acylating agents due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly susceptible to nucleophilic attack. The general order of reactivity for common carboxylic acid derivatives is: Acyl Chloride > Acid Anhydride > Ester > Amide.[1]
This compound is a heterocyclic acyl chloride that incorporates a thiazole ring. This structural feature can influence its reactivity and provides a scaffold for the synthesis of various biologically active molecules. The thiazole nucleus is a component of many pharmacologically important compounds.[2] While acyl chlorides are generally highly reactive, reports on the use of this compound in the synthesis of certain complex amides have indicated that it can result in poor yields under specific conditions, suggesting that its reactivity may be nuanced and substrate-dependent.[3]
Benzoyl chloride is a widely used aromatic acylating agent. The phenyl group allows for electronic effects to be transmitted to the carbonyl group, influencing its reactivity. It is a versatile reagent for the benzoylation of a wide range of nucleophiles.
Acetyl chloride is a common aliphatic acylating agent, known for its high reactivity. It is frequently used for the introduction of an acetyl protecting group or for the synthesis of acetate esters and acetamides.
Quantitative Performance Comparison
The following table summarizes the performance of benzoyl chloride and acetyl chloride in the acylation of aniline, a common model reaction. Due to the limited availability of direct comparative and quantitative data for this compound under identical model conditions, its performance is described qualitatively based on available literature.
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time | Yield (%) | Reference |
| This compound | O=C(Cl)c1csc(C)n1 | 161.61 | Not specified | Poor (in a specific complex synthesis) | [3] |
| Benzoyl Chloride | O=C(Cl)c1ccccc1 | 140.57 | 2 hours | ~99% (with NH3 as acid absorbent) | [4] |
| Acetyl Chloride | CC(=O)Cl | 78.50 | 15-30 minutes | High yields | [5] |
Note: The reaction conditions for the data presented above may vary. Direct comparison requires studies performed under identical conditions.
Experimental Protocols
Detailed methodologies for the acylation of a model primary amine, aniline, with benzoyl chloride and acetyl chloride are provided below. A general procedure for the synthesis of amides using a generic acyl chloride is also included, which can be adapted for this compound.
Protocol 1: Acylation of Aniline with Benzoyl Chloride
This protocol is adapted from a study on the kinetics of the reaction between aniline and benzoyl chloride.[4]
Materials:
-
Aniline
-
Benzoyl chloride
-
Ammonia (as acid absorbent)
-
N-Methyl-2-pyrrolidone (NMP) as solvent
-
Microstructured chemical system (micromixer, capillaries, etc.)
Procedure:
-
Prepare stock solutions of aniline and benzoyl chloride in NMP.
-
Introduce the reactant solutions into a microstructured chemical system.
-
Introduce ammonia as an acid absorbent to suppress side reactions.
-
The reaction is rapid and proceeds at ambient temperature.
-
The reaction time for high conversion is significantly reduced with the addition of ammonia (less than 1/10th of the time without).
-
The product, benzanilide, is collected and analyzed to determine the yield.
Protocol 2: Acylation of Aniline with Acetyl Chloride
This protocol utilizes a phase transfer catalyst to facilitate the N-acetylation of aniline.[5]
Materials:
-
Aniline
-
Acetyl chloride
-
Potassium carbonate (K2CO3)
-
Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst
-
Dimethylformamide (DMF) as solvent
Procedure:
-
In a reaction vessel, combine aniline (10 mmol), potassium carbonate (15 mmol), and a catalytic amount of TBAB (1 mmol) in DMF (20 ml).
-
To this stirred mixture, add acetyl chloride (10 mmol) at room temperature.
-
Continue stirring for 10-15 minutes.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain acetanilide.
General Protocol for the Synthesis of Thiazole-5-carboxamides
This is a general procedure for the synthesis of amides from an acyl chloride and can be adapted for this compound.
Materials:
-
4-Methyl-1,3-thiazole-5-carboxylic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
Desired amine
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, THF, DMF)
Procedure for formation of this compound:
-
To a solution of 4-Methyl-1,3-thiazole-5-carboxylic acid in an anhydrous solvent, add an excess of thionyl chloride or oxalyl chloride.
-
A catalytic amount of DMF can be added if oxalyl chloride is used.
-
Reflux the mixture until the evolution of gas ceases.
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
Procedure for Amide Formation:
-
Dissolve the desired amine and a base in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add the freshly prepared this compound solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and appropriate aqueous solutions to remove impurities.
-
Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the chemical processes involved, the following diagrams illustrate a typical nucleophilic acyl substitution mechanism and a general workflow for evaluating the performance of different acylating agents.
References
- 1. The Relative Reactivities of acyl compounds towards NJ sub { } ^ { n } ar.. [askfilo.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
A Comparative Guide to the Structural Confirmation of 4-Methyl-1,3-thiazole-5-carbonyl Chloride Reaction Products
This guide provides a comparative analysis of reaction products derived from 4-Methyl-1,3-thiazole-5-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. We will explore the formation of amides and esters, comparing the direct acylation method using the carbonyl chloride with alternative synthetic routes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data.
Introduction to this compound Reactions
This compound is a reactive acyl chloride synthesized from 4-methylthiazole-5-carboxylic acid, typically by treatment with thionyl chloride.[1] Its primary utility lies in the acylation of nucleophiles, such as amines and alcohols, to form the corresponding amides and esters. These thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active agents.[2]
Amide Synthesis: A Comparative Overview
The synthesis of 4-methyl-1,3-thiazole-5-carboxamides can be achieved through several methods. The most direct approach involves the reaction of this compound with a primary or secondary amine, usually in the presence of a base to neutralize the HCl byproduct. An alternative and widely used method involves the in-situ activation of 4-methylthiazole-5-carboxylic acid using peptide coupling agents.
Comparative Performance Data for Amide Synthesis
| Amine Substrate | Acyl Chloride Method Yield (%) | EDC/HOBt Coupling Yield (%) | Notes |
| Aniline Derivatives | Good to Excellent[3] | 72% (with DMAP and catalytic HOBt)[3] | The acyl chloride method is often preferred for its simplicity and high yields, though coupling agents can be effective, especially for sensitive substrates. |
| Benzylamine | Good[4] | Not explicitly reported, but generally effective for primary amines. | The reaction with the acyl chloride is reported to give good yields.[4] |
| Various Amines | Good yields[4] | Can be sluggish with electron-deficient amines[3] | The one-pot reaction of the carboxylic acid with thionyl chloride and the amine sometimes results in lower yields compared to the sequential preparation of the acyl chloride.[4] |
Key Observations:
-
The acyl chloride method is a robust and high-yielding approach for the synthesis of a variety of amides.[4]
-
Coupling agents like EDC/HOBt offer a milder alternative, which can be advantageous for substrates with sensitive functional groups. However, reactions with electron-deficient amines can be slow and may require the addition of catalysts like DMAP to achieve good yields.[3]
-
For some substrates, the direct one-pot synthesis involving the carboxylic acid, a chlorinating agent, and the amine may result in lower yields compared to the two-step procedure involving the isolation of the acyl chloride.[4]
Ester Synthesis: A Comparative Overview
Similar to amide synthesis, the formation of 4-methyl-1,3-thiazole-5-carboxylates can be accomplished by reacting the acyl chloride with an alcohol or by direct esterification of the carboxylic acid using a coupling agent and a catalyst.
Comparative Performance Data for Ester Synthesis
| Alcohol Substrate | Acyl Chloride Method Yield (%) | DCC/DMAP Coupling Yield (%) | Notes |
| Various Alcohols | Good yields[4] | Good to excellent[5] | The acyl chloride method is straightforward. The Steglich esterification (DCC/DMAP) is a very effective method for a wide range of alcohols, including sterically hindered ones.[5] |
| Ethyl Alcohol | High (implied for related esters)[6] | Not explicitly reported for this specific substrate, but generally effective. | The synthesis of ethyl 4-methylthiazole-5-carboxylate is well-established.[6] |
Key Observations:
-
The reaction of this compound with alcohols provides a direct route to the corresponding esters.[4]
-
The use of coupling agents like DCC in the presence of a catalytic amount of DMAP (Steglich esterification) is a highly efficient method for ester formation from carboxylic acids and is known to provide good yields even with sterically demanding alcohols.[5]
Experimental Protocols
Synthesis of this compound
4-Methylthiazole-5-carboxylic acid (1.5 g) is added to thionyl chloride (10 mL). The mixture is refluxed for 2 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting this compound is typically used in the next step without further purification.[1]
General Protocol for Amide Synthesis using Acyl Chloride
To a solution of the desired amine in an appropriate solvent (e.g., THF or DCM), an equimolar amount of a non-nucleophilic base (e.g., triethylamine or pyridine) is added. The solution is cooled to 0 °C, and a solution of this compound in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[4]
General Protocol for Amide Synthesis using EDC/HOBt Coupling
To a solution of 4-methylthiazole-5-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DCM), HOBt (1.1 equivalents) and EDC (1.1 equivalents) are added. The mixture is stirred at 0 °C for 30 minutes. The desired amine (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (2 equivalents) are then added. The reaction is stirred at room temperature until completion. The workup procedure is similar to the acyl chloride method.[3][7]
General Protocol for Ester Synthesis using Acyl Chloride
To a solution of the desired alcohol in a suitable solvent (e.g., pyridine or DCM), this compound is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The workup involves quenching with water, extraction with an organic solvent, and purification of the crude product.
General Protocol for Ester Synthesis using DCC/DMAP Coupling (Steglich Esterification)
To a solution of 4-methylthiazole-5-carboxylic acid (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous solvent (e.g., DCM), DCC (1.1 equivalents) is added at 0 °C. The reaction mixture is stirred at room temperature overnight. The precipitated dicyclohexylurea (DCU) is filtered off, and the filtrate is concentrated. The residue is then purified by column chromatography.[5]
Visualization of Reaction Pathways
The following diagrams illustrate the key synthetic transformations discussed in this guide.
Caption: General reaction scheme for the synthesis of amides and esters from this compound.
Caption: Comparison of synthetic routes to 4-methylthiazole-5-carboxamides.
References
- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Comparative Reactivity of Substituted Thiazole Carbonyl Chlorides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of key intermediates is paramount for reaction optimization and the rational design of synthetic routes. This guide provides a comprehensive comparison of the reactivity of substituted thiazole carbonyl chlorides, versatile building blocks in medicinal chemistry. The discussion is grounded in fundamental principles of organic chemistry and supported by detailed experimental protocols to enable researchers to generate their own comparative data.
The reactivity of thiazole carbonyl chlorides in nucleophilic acyl substitution reactions is predominantly influenced by the electronic and steric nature of the substituents on the thiazole ring. These substituents can modulate the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack. Generally, electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the carbonyl carbon, while electron-donating groups decrease reactivity.
Data Presentation: Comparative Reactivity
| Substituent at C4/C5 | Electronic Effect | Steric Hindrance | Relative Reactivity Index* |
| 5-NO₂ | Strong Electron-Withdrawing | Low | 1.85 |
| 5-Br | Inductive Electron-Withdrawing | Low | 1.20 |
| 4-CH₃, 5-H | Weak Electron-Donating | Low | 0.95 |
| Unsubstituted | Neutral | Low | 1.00 |
| 4,5-(CH₃)₂ | Electron-Donating | Moderate | 0.70 |
| 4-Ph, 5-H | Weak Electron-Withdrawing/Resonance Effects | High | 0.65 |
*Relative Reactivity Index is a hypothetical value where the unsubstituted thiazole-2-carbonyl chloride is set to 1.00. Higher values indicate greater reactivity.
Experimental Protocols
To facilitate the generation of robust comparative data, two detailed experimental protocols are provided below.
Protocol 1: Competition Experiment for Relative Reactivity
This experiment determines the relative reactivity of two different substituted thiazole carbonyl chlorides by having them compete for a limited amount of a nucleophile.
Materials:
-
Equimolar mixture of two different substituted thiazole carbonyl chlorides (e.g., 4-methylthiazole-2-carbonyl chloride and 5-bromothiazole-2-carbonyl chloride)
-
Limiting nucleophile (e.g., aniline, 0.5 equivalents relative to the total moles of acyl chlorides)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Standard laboratory glassware, dried in an oven
-
GC/HPLC system with a suitable column
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve an accurately weighed equimolar mixture of the two thiazole carbonyl chlorides and the internal standard in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the limiting nucleophile (dissolved in the same anhydrous solvent) to the stirred solution.
-
Allow the reaction to stir at 0 °C for a predetermined time (e.g., 1 hour) to ensure partial consumption of the reactants.
-
Quench the reaction by adding a suitable reagent (e.g., a dilute aqueous solution of sodium bicarbonate).
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Analyze the product mixture using GC or HPLC.
-
The relative reactivity can be determined by comparing the ratio of the two amide products formed, corrected for the response factors of the detector using the internal standard.
Protocol 2: Kinetic Analysis by In-Situ Reaction Monitoring
This protocol outlines a method for determining the reaction rate of a single substituted thiazole carbonyl chloride with a nucleophile using NMR spectroscopy.
Materials:
-
Substituted thiazole carbonyl chloride
-
Nucleophile (e.g., benzylamine)
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN)
-
NMR spectrometer
-
NMR tubes with septa
Procedure:
-
In an NMR tube, dissolve an accurately known concentration of the substituted thiazole carbonyl chloride in the anhydrous deuterated solvent.
-
Obtain an initial ¹H NMR spectrum (t=0).
-
Inject a known concentration of the nucleophile into the NMR tube, quickly mix, and immediately begin acquiring spectra at regular time intervals.
-
Monitor the disappearance of a characteristic peak of the starting material (thiazole carbonyl chloride) and the appearance of a characteristic peak of the product (amide).
-
Integrate the relevant peaks in each spectrum.
-
The rate of the reaction can be determined by plotting the concentration of the reactant or product versus time and fitting the data to the appropriate rate law.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Comparative Efficacy of Catalysts in the Hydrogenation of 4-Methyl-1,3-thiazole-5-carbonyl chloride
A detailed guide for researchers and drug development professionals on catalyst selection for the synthesis of (4-methyl-1,3-thiazol-5-yl)methanol, a key intermediate in pharmaceutical manufacturing.
The catalytic hydrogenation of 4-Methyl-1,3-thiazole-5-carbonyl chloride to its corresponding aldehyde, 4-methyl-1,3-thiazole-5-carbaldehyde, is a critical step in the synthesis of various pharmaceutical compounds. This reaction, a type of Rosenmund reduction, requires careful selection of a catalyst to ensure high yield and selectivity, preventing over-reduction to the alcohol. This guide provides a comparative analysis of different catalysts and reaction conditions, supported by experimental data, to aid researchers in optimizing this synthesis.
Catalyst Performance: A Quantitative Comparison
The efficacy of a catalyst in the hydrogenation of this compound is primarily determined by its ability to selectively reduce the acyl chloride to an aldehyde while minimizing the formation of byproducts. The most commonly employed catalyst for this transformation is palladium supported on barium sulfate (Pd/BaSO₄). However, variations in the catalyst support and the use of catalyst poisons can significantly impact the reaction outcome.
| Catalyst System | Substrate | Product | Yield (%) | Solvent | Temperature (°C) | Time (h) | Ref. |
| 5% Pd/BaSO₄ | This compound | 4-Methyl-1,3-thiazole-5-carbaldehyde | 85 | Xylene | 140 | 4 | [1] |
| 5% Pd/C | m-Phenoxybenzoyl chloride | m-Phenoxybenzaldehyde | 93 (selectivity 86%) | Toluene | Not specified | Not specified | [2] |
| 10% Pd/C with ethyldiisopropylamine | Aromatic and aliphatic acyl chlorides | Corresponding aldehydes | High selectivity | Acetone or Ethyl Acetate | Room Temp. | Not specified | [2] |
Note: Data for catalysts other than Pd/BaSO₄ on the specific substrate, this compound, is limited in publicly available literature. The data for Pd/C is for analogous aromatic and aliphatic acyl chlorides and serves as a reference for potential alternative catalysts.
Key Insights from Experimental Data
The choice of catalyst and its preparation are paramount for a successful Rosenmund reduction.
-
Palladium on Barium Sulfate (Pd/BaSO₄): This is the traditional and a highly effective catalyst for the hydrogenation of this compound, with reported yields as high as 85%.[1] The particle size of the BaSO₄ support has been shown to be a critical factor, with smaller particle sizes generally leading to higher yields due to increased surface area.[1]
-
Palladium on Carbon (Pd/C): While specific data for the target molecule is scarce, Pd/C is a widely used hydrogenation catalyst and has shown high yields in the Rosenmund reduction of other aromatic acyl chlorides.[2] It is often considered a more active catalyst than Pd/BaSO₄, which can sometimes lead to over-reduction.[3] To mitigate this, catalyst poisons are frequently used in conjunction with Pd/C.
-
The Role of Catalyst Poisons: To prevent the reduction of the newly formed aldehyde to an alcohol, the palladium catalyst is often "poisoned" or deactivated. Common poisons include sulfur compounds (like quinoline-sulfur or thiourea) and nitrogen-containing bases.[4][5] These agents selectively inhibit the catalyst's activity towards aldehyde reduction without significantly affecting the reduction of the acyl chloride. For instance, the use of ethyldiisopropylamine with 10% Pd/C has been reported to provide high selectivity for aldehydes from various acyl chlorides.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for the preparation of the acyl chloride and its subsequent hydrogenation.
Synthesis of this compound
4-Methyl-1,3-thiazole-5-carboxylic acid is reacted with an excess of thionyl chloride. The mixture is refluxed for approximately 2 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting this compound is typically used in the next step without further purification.[1]
General Procedure for Catalytic Hydrogenation (Rosenmund Reduction)
The freshly prepared this compound is dissolved in a suitable solvent, such as xylene.[1] The chosen catalyst (e.g., 5% Pd/BaSO₄) is added to the solution. The reaction mixture is then heated (e.g., to 140°C) while hydrogen gas is bubbled through it. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off. The product is then extracted and purified.[1]
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for comparing catalyst efficacy and the reaction pathway for the hydrogenation of this compound.
Caption: Experimental workflow for comparing catalyst efficacy.
Caption: Reaction pathway for the hydrogenation.
Conclusion
For the selective hydrogenation of this compound, 5% Pd/BaSO₄ stands out as a well-documented and effective catalyst, providing high yields of the desired aldehyde. The physical properties of the barium sulfate support, particularly particle size, are crucial for optimal performance. While Pd/C is a viable and potentially more active alternative, its use may necessitate the addition of a catalyst poison to prevent over-reduction, and its efficacy for this specific heterocyclic substrate requires further quantitative investigation. Researchers should consider these factors when selecting a catalyst system to ensure an efficient and selective synthesis.
References
- 1. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Sciencemadness Discussion Board - Pd/C vs. Pd/BaSO4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 5. medium.com [medium.com]
Lipophilicity of 4-methyl-1,2,3-thiadiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lipophilicity is a critical physicochemical parameter in drug discovery, influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A precise understanding and modulation of lipophilicity are therefore essential for the rational design of novel therapeutic agents. This guide provides a comparative analysis of the lipophilicity of 4-methyl-1,2,3-thiadiazole derivatives, supported by experimental data, and contrasts their properties with other relevant heterocyclic scaffolds.
Comparative Lipophilicity Data
The lipophilicity of a series of novel 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives was experimentally determined using reversed-phase thin-layer chromatography (RP-TLC). The resulting experimental partition coefficients (log PEXP) are summarized in the table below. These values provide a quantitative measure of the compounds' affinity for a nonpolar environment.
| Compound ID | Substituent (R) | log PEXP (acetone) | log PEXP (acetonitrile) | log PEXP (1,4-dioxane) | log PEXP (methanol) |
| 2 | 2-chlorophenyl | 1.86 | 2.11 | 2.13 | 1.95 |
| 3 | 4-chlorophenyl | 1.95 | 2.29 | 2.23 | 2.08 |
| 4 | 2-fluorophenyl | 1.55 | 1.62 | 1.83 | 1.62 |
| 5 | 4-fluorophenyl | 1.65 | 1.81 | 1.91 | 1.74 |
| 6 | 4-hydroxy-3-methoxyphenyl | 1.35 | 1.30 | 1.63 | 1.41 |
| 8 | 4-hydroxy-3-ethoxyphenyl | 1.70 | 1.68 | 1.91 | 1.77 |
| 9 | 4-hydroxy-3,5-diiodophenyl | 2.21 | 2.50 | 2.47 | 2.37 |
| 10 | 4-hydroxy-3-iodo-5-methoxyphenyl | 1.95 | 2.05 | 2.21 | 2.05 |
| 11 | 2,5-dimethoxyphenyl | 1.81 | 1.88 | 2.07 | 1.92 |
| 12 | 3,4-dimethoxyphenyl | 1.49 | 1.48 | 1.77 | 1.60 |
| 13 | 2,4-dimethoxyphenyl | 2.00 | 2.09 | 2.25 | 2.10 |
| 14 | 3,4,5-trimethoxyphenyl | 1.46 | 1.43 | 1.76 | 1.58 |
| 15 | 5-nitro-2-furyl | 1.14 | 0.99 | 1.42 | 1.18 |
| 16 | 4-pyridyl | 0.60 | 0.03 | 0.81 | 0.51 |
Data sourced from a study on novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide.[1][2]
Key Observations:
-
Halogen Substitution : Chlorophenyl-substituted derivatives (compounds 2 and 3) exhibited higher lipophilicity than their corresponding fluorophenyl-substituted counterparts (compounds 4 and 5).[1]
-
Positional Isomerism : The position of substituents significantly impacts lipophilicity. For instance, the 2,4-dimethoxyphenyl derivative (compound 13) showed the highest log P values among the dimethoxyphenyl-substituted compounds (11, 12, and 13).[1]
-
Hydroxy and Alkoxy Groups : The introduction of hydroxy and methoxy groups, as in compound 6, generally leads to lower lipophilicity. However, the presence of more lipophilic iodine atoms in compounds 9 and 10 resulted in a marked increase in their log P values.[1]
-
Heterocyclic Substituents : The presence of a 5-nitro-2-furyl group (compound 15) or a 4-pyridyl group (compound 16) led to the lowest lipophilicity values in the series, highlighting the influence of these polar heterocyclic rings.
Comparison with Other Thiadiazole Isomers and Heterocycles
To contextualize the lipophilicity of 4-methyl-1,2,3-thiadiazole derivatives, it is useful to compare them with other classes of thiadiazoles and related five-membered heterocycles.
-
1,3,4-Thiadiazole Derivatives : Studies on various 1,3,4-thiadiazole derivatives have reported a wide range of logP values, often influenced by the nature of the substituents at the 2- and 5-positions. For instance, some anticancer 1,3,4-thiadiazole derivatives have predicted logP values in the optimal range of 1.6 to 3.16. In general, the 1,3,4-thiadiazole scaffold is considered to contribute to increased lipophilicity.
-
1,2,4-Thiadiazole Derivatives : The lipophilicity of 1,2,4-thiadiazole derivatives is also highly dependent on substitution patterns. Research on certain neuroprotective 1,2,4-thiadiazole derivatives has focused on optimizing lipophilicity to ensure blood-brain barrier penetration.
-
Oxadiazole and Isoxazole Derivatives : As bioisosteres of thiadiazoles, oxadiazole and isoxazole derivatives often exhibit different lipophilicity profiles. Generally, replacing a sulfur atom with oxygen (as in oxadiazoles) can lead to a decrease in lipophilicity. For example, some 1,3,4-oxadiazoline derivatives have experimentally determined logP values in a similar range to the 4-methyl-1,2,3-thiadiazoles, with the specific substituents being the primary determinant of the final value.[2]
Experimental Protocols
The experimental lipophilicity (log PEXP) of the 4-methyl-1,2,3-thiadiazole derivatives was determined by reversed-phase thin-layer chromatography (RP-TLC).
Reversed-Phase Thin-Layer Chromatography (RP-TLC) for Lipophilicity Determination
Principle: This method measures the partitioning of a compound between a nonpolar stationary phase and a polar mobile phase. The retention of the compound on the stationary phase is correlated with its lipophilicity.
Stationary Phase: RP-18 F254s plates (silica gel plates coated with octadecylsilane).
Mobile Phases: A mixture of an organic modifier and water. The organic modifiers used in the cited study were acetone, acetonitrile, 1,4-dioxane, and methanol. The concentration of the organic modifier was varied to obtain a linear relationship between the RM value and the concentration of the organic modifier.
Procedure:
-
Solutions of the test compounds are spotted onto the RP-TLC plate.
-
The plate is developed in a chromatographic chamber saturated with the vapor of the chosen mobile phase.
-
After development, the spots are visualized under UV light.
-
The Rf (retardation factor) for each spot is calculated.
-
The RM value is calculated from the Rf value using the formula: RM = log((1/Rf) - 1).
-
RM values are determined for a series of mobile phases with varying concentrations of the organic modifier.
-
The RM0 value, which is the RM value for a theoretical mobile phase of 100% water, is determined by extrapolating the linear regression of RM versus the concentration of the organic modifier.
-
The experimental log P value is then calculated from the RM0 value using a calibration curve generated with standard compounds of known log P values.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of lipophilicity using RP-TLC.
Caption: Workflow for logP determination via RP-TLC.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Methyl-1,3-thiazole-5-carbonyl chloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like 4-Methyl-1,3-thiazole-5-carbonyl chloride are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible management of this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following information is based on the general properties of acyl chlorides and data from SDSs of closely related thiazole carbonyl chloride derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the chemical supplier before handling or disposal.
Immediate Safety and Hazard Profile
This compound is anticipated to be a corrosive and water-reactive compound, typical of the acyl chloride chemical class. Contact with skin or eyes can cause severe burns, and inhalation may lead to respiratory tract irritation.[1][2] The reaction with water is often vigorous and produces corrosive hydrogen chloride gas.[3][4]
Hazard Summary of Structurally Similar Compounds
| Hazard Statement | Classification | GHS Pictogram | Precautionary Statement Examples |
| Causes severe skin burns and eye damage[1][2] | Skin Corrosion/Irritation, Eye Damage | GHS05 (Corrosion) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| May be corrosive to metals[2] | Corrosive to Metals | GHS05 (Corrosion) | P234: Keep only in original container. |
| Reacts violently with water[3] | Water-Reactive | - | P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam for extinction. |
| Harmful if swallowed | Acute Toxicity, Oral | GHS07 (Exclamation Mark) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| May cause respiratory irritation[5] | Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[6] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles and a face shield are essential.[1][7]
-
Hand Protection: Use butyl rubber or other chemically resistant gloves.[7]
-
Skin and Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required.[7]
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood.[7]
Spill Response and Cleanup
In the event of a spill, immediate and appropriate action is crucial to prevent harm and environmental contamination.
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.
-
Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.[2]
-
Neutralize: Cautiously neutralize the absorbed material with a suitable agent like sodium bicarbonate or a commercial neutralizing agent for acid chlorides.
-
Collect: Carefully collect the neutralized material into a designated, properly labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Proper Disposal Procedures
The primary methods for the disposal of acyl chlorides involve either careful quenching (neutralization) or incineration by a licensed hazardous waste disposal facility.[3][5]
Step-by-Step Quenching and Neutralization Protocol:
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Prepare a Quenching Solution: Prepare a large excess of a cold, stirred solution of sodium bicarbonate (5-10%) or a dilute solution of a suitable alcohol (e.g., isopropanol or butanol) in an appropriate solvent. Water can be used but may lead to a more vigorous reaction.[8]
-
Slow Addition: Slowly and carefully add the this compound dropwise to the stirred quenching solution.[8] The slow addition is critical to control the exothermic reaction and the evolution of HCl gas.[8]
-
Monitor the Reaction: Monitor the temperature of the reaction mixture and control the addition rate to prevent excessive heat generation.[8]
-
Ensure Complete Neutralization: Continue stirring the mixture for a sufficient period after the addition is complete to ensure all the acyl chloride has reacted. Check the pH of the solution to confirm it is neutral or slightly basic.
-
Waste Collection: The resulting neutralized mixture should be collected in a properly labeled hazardous waste container.
-
Final Disposal: The container should be sent to an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[3][5]
Diagram of Disposal Workflow
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. wcu.edu [wcu.edu]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Personal protective equipment for handling 4-Methyl-1,3-thiazole-5-carbonyl chloride
Essential Safety and Handling Guide for 4-Methyl-1,3-thiazole-5-carbonyl chloride
Immediate Safety and Hazard Information
This compound is anticipated to be a corrosive and reactive compound. Based on its analogue, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, it is classified as a substance that causes severe skin burns and eye damage.[1] It may also be corrosive to metals.[1] The primary hazards stem from its acyl chloride functional group, which is highly reactive, particularly with water and other nucleophiles.
Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | 1 | Causes serious eye damage.[1] |
| Corrosive to Metals | 1 | May be corrosive to metals.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this reagent. The following table outlines the recommended PPE.
| Body Part | Recommended Protection | Specifications and Notes |
| Eyes/Face | Safety goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face. |
| Skin | Chemical-resistant gloves and a lab coat or chemical-resistant suit | Gloves should be made of a material resistant to acyl chlorides, such as nitrile or neoprene. A PVC apron or a full protective suit may be necessary for larger quantities or in case of a high risk of splashing.[2] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used in a well-ventilated area, preferably within a chemical fume hood. The type of respirator will depend on the potential for exposure. |
| Footwear | Closed-toe, chemical-resistant safety footwear | To protect against spills. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably inside a certified chemical fume hood.[1] A safety shower and eyewash station must be readily accessible.[1]
-
Handling Precautions: Avoid all personal contact, including inhalation of vapors.[2] Do not breathe mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1] Keep the container tightly closed when not in use, as the compound is likely hygroscopic.[1]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[2] Keep the container tightly sealed to prevent contact with moisture, which can lead to a hazardous reaction. Store away from incompatible materials such as water, alcohols, and strong bases.
Spill Management:
-
Minor Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[2] Collect the absorbed material into a suitable, labeled container for disposal.
-
Major Spills: For larger spills, evacuate the area and contact emergency personnel.
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, national, and international regulations.[1] Do not allow the substance to enter drains or soil.[1]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[1] If the person is conscious, give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
